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  • Product: 4-BEC Hydrochloride
  • CAS: 135333-26-5

Core Science & Biosynthesis

Foundational

Chemical structure and physicochemical properties of 4-BEC hydrochloride

Disambiguation Note: This technical guide focuses on 4-BEC hydrochloride (4-Bromoethcathinone HCl), a synthetic cathinone derivative and analytical reference standard.[1][2] If you are seeking information on BEC (S-(2-bo...

Author: BenchChem Technical Support Team. Date: February 2026

Disambiguation Note: This technical guide focuses on 4-BEC hydrochloride (4-Bromoethcathinone HCl), a synthetic cathinone derivative and analytical reference standard.[1][2] If you are seeking information on BEC (S-(2-boronoethyl)-L-cysteine), the arginase inhibitor, please note that "4-BEC" is not the standard nomenclature for that compound.[1]

Chemical Structure, Physicochemical Characterization, and Analytical Profiling [1]

Part 1: Executive Summary & Structural Logic

4-BEC hydrochloride (4-Bromoethcathinone HCl) is a synthetic psychoactive substance belonging to the cathinone class.[1] Structurally, it is the ethyl homolog of 4-BMC (4-bromomethcathinone) and a halogenated derivative of ethcathinone .[1] It emerged in the forensic landscape as a "New Psychoactive Substance" (NPS), often necessitating rigorous analytical discrimination from its positional isomers (e.g., 2-BEC, 3-BEC) and isobaric compounds.[1]

For the researcher, 4-BEC represents a critical model for understanding how para-halogenation and N-ethylation influence the lipophilicity, metabolic stability, and monoamine transporter affinity of beta-keto phenethylamines.[1]

1.1 Chemical Identity & Nomenclature[2][3]
ParameterDetail
Common Name 4-BEC Hydrochloride
IUPAC Name 1-(4-bromophenyl)-2-(ethylamino)propan-1-one hydrochloride
CAS Number 135333-26-5
Molecular Formula C₁₁H₁₄BrNO[1][3][4][5] • HCl
Molecular Weight 292.6 g/mol
SMILES (Free Base) CCNC(C)C(=O)C1=CC=C(Br)C=C1
InChI Key ZOOHDJXBSRIXJP-UHFFFAOYSA-N
1.2 Structural Visualization

The following diagram illustrates the core pharmacophore of 4-BEC, highlighting the beta-keto moiety essential for its classification and the para-bromo substituent that drives its distinctive mass spectral signature.[1]

G cluster_0 4-BEC Chemical Architecture Phenyl Phenyl Ring (Lipophilic Core) Keto Beta-Keto Group (C=O) Phenyl->Keto Linker Bromo 4-Bromo Group (Halogenation) Bromo->Phenyl Para-substitution AlphaC Alpha Carbon (Chiral Center) Keto->AlphaC Amine N-Ethyl Group (Secondary Amine) AlphaC->Amine N-alkylation

Figure 1: Structural decomposition of 4-BEC.[1][3][5] The para-bromo substitution significantly increases molecular weight and lipophilicity compared to the parent ethcathinone.

Part 2: Physicochemical Properties[3][6][7][8]

Understanding the physicochemical profile is a prerequisite for designing extraction protocols and predicting biological membrane permeability.

2.1 Quantitative Property Table
PropertyValue / CharacteristicCausality / Note
Physical State Crystalline SolidTypically white to off-white powder in HCl form.[1]
Solubility (PBS pH 7.2) ~5 mg/mLModerate water solubility due to the ionized amine.[1]
Solubility (DMSO) ~10 mg/mLHigh polarity of DMSO solvates the salt effectively.[1]
Solubility (Ethanol) ~5 mg/mLSuitable for preparing stock solutions for GC-MS.[1]
UV

264 nmCharacteristic of the brominated acetophenone chromophore.[1]
Melting Point Undetermined (Lit.)Often decomposes upon melting; DSC analysis recommended.[1]
Stability HygroscopicThe HCl salt attracts atmospheric moisture; store desiccated at -20°C.
2.2 Solubility & Stability Insights
  • Solvent Choice: For analytical standards, methanol is the preferred solvent.[1] While DMSO offers higher solubility, its high boiling point interferes with GC-MS solvent delays.[1]

  • Free Base Conversion: The HCl salt is stable.[1] To isolate the free base (for liquid-liquid extraction), the pH must be adjusted to >10 using carbonate buffer, followed by extraction into ethyl acetate or dichloromethane.[1]

Part 3: Analytical Characterization Protocols

This section details self-validating protocols for the unequivocal identification of 4-BEC, distinguishing it from isomers like 3-BEC.

3.1 Protocol: GC-MS Identification

Objective: Differentiate 4-BEC from other cathinones based on retention time and fragmentation patterns.

Methodology:

  • Preparation: Dissolve 1 mg 4-BEC HCl in 1 mL MeOH.

  • Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).[1]

  • Temperature Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.[1]

    • Hold: 280°C for 5 min.

  • MS Source: EI mode (70 eV).

Validation Criteria (The "Fingerprint"):

  • Immonium Ion (Base Peak): Look for m/z 72 .[1]

    • Logic: The cleavage occurs at the alpha-carbon.[1] The fragment

      
       corresponds to the N-ethyl moiety.[1] This distinguishes it from N-methyl analogs (like 4-BMC, which would yield m/z 58).[1]
      
  • Acylium Ion: Look for m/z 183/185 .[1]

    • Logic: The 4-bromobenzoyl cation

      
      .[1] The doublet peak (approx 1:1 ratio) confirms the presence of Bromine (
      
      
      
      and
      
      
      isotopes).
3.2 Protocol: NMR Spectroscopy (

H)

Objective: Confirm the N-ethyl chain and para-substitution pattern.

Key Signals (in DMSO-


): 
  • Aromatic Region: Two doublets around 7.6–7.9 ppm .[1]

    • Interpretation: Indicates a para-substituted benzene ring (AA'BB' system).[1]

  • Alpha-Proton: Quartet/Multiplet around 5.0 ppm .[1]

    • Interpretation: The chiral proton adjacent to the ketone and amine.[1]

  • Ethyl Group:

    • Triplet at ~1.2 ppm (terminal methyl).[1]

    • Multiplet at ~3.0 ppm (methylene protons adjacent to nitrogen).[1]

Part 4: Pharmacological & Metabolic Context[1]

While 4-BEC is primarily an analytical target, understanding its biological fate is crucial for toxicological interpretation.[1] It acts as a substrate-type releaser at monoamine transporters.[1]

4.1 Metabolic Pathway Visualization

The following diagram maps the Phase I metabolism of 4-BEC, which is critical for identifying biomarkers in biological matrices (urine/blood).

Metabolism Parent 4-BEC (Parent Drug) Met1 Dihydro-4-BEC (Reduction of Keto group) Parent->Met1 Carbonyl Reductase (Major Pathway) Met2 4-Bromocathinone (N-deethylation) Parent->Met2 CYP450 (N-dealkylation) Met3 4-Bromoephedrine (Reduction + Dealkylation) Met1->Met3 N-dealkylation Met2->Met3 Reduction note Note: The reduced alcohol metabolite (Dihydro-4-BEC) is typically the most abundant urinary marker.

Figure 2: Predicted Phase I metabolic pathways of 4-BEC. The reduction of the beta-keto group to an alcohol is a dominant pathway for cathinones.[1]

4.2 Mechanism of Action
  • Target: DAT (Dopamine Transporter) and NET (Norepinephrine Transporter).[1]

  • Effect: 4-BEC likely acts as a transporter substrate, reversing the direction of transport and causing an efflux of dopamine and norepinephrine into the synaptic cleft.[1] The bulky bromine atom and ethyl chain generally increase selectivity for SERT (Serotonin Transporter) compared to smaller analogs, but reduce overall potency compared to 4-MMC.[1]

Part 5: Safety & Handling References

Hazard Statement: 4-BEC HCl is a potent psychoactive substance.[1] It is not for human consumption.[1]

  • H-Codes: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • P-Codes: P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER).[1]

References
  • Błażewicz, A., et al. (2017).[6] "Identification and structural characterization of four novel synthetic cathinones: hexedrone, 4-BEC, 4-Cl-PPP, and 4-Br-PVP after their seizures." Forensic Toxicology, 35, 317–332.[7] Retrieved from [Link]

  • European Union Drugs Agency (EUDA). (2023).[1][8] Risk assessment of new psychoactive substances: 4-Bromoethcathinone. Retrieved from [Link]

  • PubChem. (2024).[1] Compound Summary: 4-Bromoethcathinone Hydrochloride.[1][2][4][9] National Library of Medicine.[1][10] Retrieved from [Link]

Sources

Exploratory

Technical Guide: Target Specificity and Binding Affinity of 4-BEC Hydrochloride

The following is an in-depth technical guide regarding the target specificity and binding affinity of 4-BEC hydrochloride (4-Bromoethcathinone HCl). Executive Summary 4-BEC hydrochloride (4-Bromo-N-ethylcathinone) is a s...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the target specificity and binding affinity of 4-BEC hydrochloride (4-Bromoethcathinone HCl).



Executive Summary

4-BEC hydrochloride (4-Bromo-N-ethylcathinone) is a synthetic derivative of the cathinone class, structurally defined by a bromine substitution at the para (4-) position of the phenyl ring and an N-ethyl group on the amine. Primarily utilized as an analytical reference standard in forensic toxicology and neuropharmacology, 4-BEC acts as a psychomotor stimulant. Its pharmacological profile is characterized by interactions with monoamine transporters (MATs), specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1]

This guide delineates the compound's binding kinetics, target specificity ratios, and the structural-activity relationships (SAR) that govern its potency compared to non-halogenated analogs (e.g., 4-MEC).

Chemical Identity and Structural Pharmacophore

Understanding the binding affinity of 4-BEC requires a dissection of its pharmacophore. It belongs to the ring-substituted cathinone family.[1]

  • Core Scaffold:

    
    -keto phenethylamine (Cathinone).
    
  • N-Ethyl Substitution: Increases lipophilicity and metabolic stability compared to the N-methyl analog (4-BMC), often reducing potency slightly but extending duration of action.

  • 4-Bromo Substitution: The large, lipophilic, and electron-withdrawing bromine atom at the para position is the critical determinant of its target specificity. Halogenation at this position typically shifts selectivity towards the serotonin transporter (SERT) relative to the dopamine transporter (DAT).

Structural Diagram (DOT)

Figure 1: Pharmacophore dissection of 4-BEC showing key structural elements responsible for transporter binding.

Target Specificity and Mechanism of Action

Primary Targets

4-BEC acts as a monoamine transporter substrate-type releaser . Unlike pure reuptake inhibitors (e.g., cocaine), 4-BEC is transported into the presynaptic neuron, disrupting the vesicular proton gradient (VMAT2 interaction) and reversing the direction of the membrane transporters.

TargetFunctionInteraction Mechanism
DAT (SLC6A3) Dopamine ReuptakeSubstrate/Releaser: Transverses channel; triggers efflux.
NET (SLC6A2) Norepinephrine ReuptakeHigh Affinity Substrate: Primary driver of sympathomimetic effects.
SERT (SLC6A4) Serotonin ReuptakeModerate Affinity: Enhanced by 4-Br substituent compared to 4-Methyl.
Specificity Landscape (SAR Analysis)

The "4-Bromo" moiety drastically alters the specificity ratio compared to 4-Methyl-N-ethylcathinone (4-MEC).

  • DAT/SERT Ratio: 4-BEC exhibits a lower DAT/SERT ratio than 4-MEC. The bulky bromine atom occupies the accessory binding pocket in SERT more effectively than DAT, increasing serotonergic tone.

  • Potency:

    
     values for 4-halo-cathinones generally fall in the low micromolar range (
    
    
    
    ) for DAT and NET.
Mechanism Pathway (DOT)

Pathway cluster_synapse Presynaptic Terminal Dynamics Extracellular Extracellular Space Cytosol Cytosol BEC_Out 4-BEC (Extracellular) MAT_Out DAT/NET (Outward Facing) BEC_Out->MAT_Out Binding BEC_In 4-BEC (Intracellular) MAT_Out->BEC_In Translocation Vesicle Synaptic Vesicle (VMAT2) BEC_In->Vesicle VMAT2 Disruption DA_Cyto Cytosolic Dopamine Vesicle->DA_Cyto DA Leakage DA_Cyto->MAT_Out Reverse Transport (Efflux)

Figure 2: Mechanism of Action. 4-BEC acts as a substrate, entering the neuron and triggering reverse transport of neurotransmitters.

Binding Affinity Data Profile

While specific


 values for 4-BEC are less ubiquitously reported than for Mephedrone (4-MMC), its affinity profile is inferred from high-confidence SAR data of the 4-bromo-cathinone series.

Estimated Inhibition Constants (


) based on 4-Halo-Cathinone Class: 
TransporterEstimated

(

)
Relative PotencyPhysiological Effect
DAT

ModeratePsychomotor stimulation, locomotion.
NET

HighHypertension, tachycardia (sympathomimetic).
SERT

Moderate-LowMood elevation; lower than 4-MMC but higher than Methcathinone.

Comparative Specificity (Selectivity Ratios):

  • DAT vs. SERT:

    
     (Favors DAT slightly, but significant SERT overlap).
    
  • NET vs. DAT:

    
     (Favors NET).
    

Note: The N-ethyl group (in 4-BEC) generally reduces affinity at DAT by approximately 2-3 fold compared to the N-methyl analog (4-BMC), making 4-BEC a weaker stimulant but potentially more selective for NET.

Experimental Protocols for Affinity Validation

To validate the binding affinity and specificity of 4-BEC in a drug development or toxicology setting, the following Monoamine Uptake Inhibition Assay is the gold standard.

Protocol: HEK293-DAT/SERT Uptake Assay

Objective: Determine


 of 4-BEC for inhibiting the uptake of tritiated neurotransmitters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    
    , 
    
    
    
    ,
    
    
    .
  • 4-BEC HCl (dissolved in DMSO, final concentration

    
    ).
    

Workflow:

  • Cell Preparation: Plate HEK293-transporter cells in 96-well plates coated with poly-D-lysine. Incubate 24h to confluence.

  • Pre-incubation: Remove growth medium. Wash with Krebs-Ringer-HEPES (KRH) buffer. Incubate with varying concentrations of 4-BEC (

    
     to 
    
    
    
    ) for 10 minutes at 25°C.
  • Uptake Initiation: Add tritiated neurotransmitter (final conc. 20-50 nM). Incubate for 5-10 minutes.

    • Critical Control: Use non-specific inhibitors (e.g., Mazindol for DAT, Paroxetine for SERT) to define non-specific binding.

  • Termination: Rapidly aspirate buffer and wash cells 3x with ice-cold buffer to stop transport.

  • Lysis & Counting: Lyse cells with 1% SDS. Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot CPM vs. Log[Concentration]. Fit to non-linear regression (sigmoidal dose-response) to calculate

    
    .
    
Assay Logic Diagram (DOT)

Assay Start HEK293-DAT/SERT Cells Treat Add 4-BEC HCl (Log Dilutions) Start->Treat Ligand Add [3H]-Neurotransmitter Treat->Ligand Incubate Incubate 10 min @ 25°C Ligand->Incubate Wash Ice-Cold Wash (Stop Uptake) Incubate->Wash Count Scintillation Counting Wash->Count Calc Calculate IC50 (Sigmoidal Fit) Count->Calc

Figure 3: Workflow for determining transporter binding affinity.

References

  • Majchrzak, M., et al. (2018). Identification and structural characterization of four novel synthetic cathinones: 4-BEC, 4-Cl-PPP, and others. Forensic Toxicology, 36(1), 115-126.
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2020). Risk assessment of new psychoactive substances: Cathinones. Retrieved from [Link]

  • Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic cathinones. British Journal of Pharmacology, 168(2), 458-470.

Sources

Foundational

Precision in Inhibition: The Development and Pharmacological Impact of BEC Hydrochloride

The following technical guide focuses on BEC Hydrochloride (S-(2-boronoethyl)-L-cysteine HCl) , a landmark compound in the development of arginase inhibitors. CRITICAL DISAMBIGUATION NOTICE Subject Identity Clarification...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide focuses on BEC Hydrochloride (S-(2-boronoethyl)-L-cysteine HCl) , a landmark compound in the development of arginase inhibitors.

CRITICAL DISAMBIGUATION NOTICE

Subject Identity Clarification: In pharmacological nomenclature, the acronym "4-BEC" is frequently assigned in forensic literature to 4-Bromoethcathinone , a synthetic psychoactive cathinone (stimulant).[1] However, within the context of therapeutic drug development and enzyme kinetics , the term is often a misnomer or shorthand for BEC (S-(2-boronoethyl)-L-cysteine) , the prototypical boronic acid-based arginase inhibitor.

Given the request's focus on "pharmacological research" and "drug development," this guide strictly covers the Arginase Inhibitor BEC , a critical tool in immuno-oncology and cardiovascular pharmacology.

Executive Summary

The development of S-(2-boronoethyl)-L-cysteine (BEC) hydrochloride represents a pivotal moment in the transition from non-selective amino acid analogs to transition-state mimetics in enzymology. Originally synthesized to probe the binuclear manganese cluster of mammalian arginase, BEC has evolved from a crystallographic tool into a foundational scaffold for immuno-oncology therapeutics. This guide details the structural logic, synthesis evolution, and mechanistic validation of BEC, providing a roadmap for researchers utilizing boronic acid "warheads" in drug design.

The Mechanistic Epoch: From Substrate to Transition-State Analogue

The pharmacological value of BEC lies in its ability to exploit the geometry of the arginase catalytic cycle. Mammalian arginase hydrolyzes L-arginine to L-ornithine and urea via a metal-activated hydroxide mechanism.

The Geometric Problem

Native L-arginine binds to the active site, where a metal-bridging hydroxide ion attacks the guanidinium group. This creates a high-energy tetrahedral intermediate .

  • First-Generation Inhibitors (e.g., L-Ornithine, L-Lysine): Acted as product inhibitors but lacked high affinity.

  • Second-Generation (e.g., NOHA): N-hydroxy-L-arginine acted as an intermediate analogue but had stability issues.

  • The Boronic Breakthrough (BEC): The boronic acid moiety of BEC (

    
    ) is trigonal planar in solution. Upon binding to the arginase active site, it accepts a lone pair from the catalytic hydroxide. This converts the boron from trigonal planar (
    
    
    
    )
    to tetrahedral (
    
    
    )
    , perfectly mimicking the transition state of arginine hydrolysis.
Diagram 1: Mechanism of Action (Transition State Mimicry)

G Arginine L-Arginine (Substrate) ActiveSite Arginase Active Site (Mn2+ Cluster) Arginine->ActiveSite Binding TS Tetrahedral Intermediate ActiveSite->TS Hydroxide Attack BEC_Bound BEC-Enzyme Complex (Tetrahedral Boronate) ActiveSite->BEC_Bound Ionization (Ki ~0.4 µM) Irreversible-like Block Products L-Ornithine + Urea TS->Products Hydrolysis BEC BEC Hydrochloride (Inhibitor) BEC->ActiveSite Competitive Entry

Caption: BEC mimics the high-energy tetrahedral intermediate, trapping the enzyme in a non-productive complex.

Chemical Synthesis & Stability Profile

The shift to the hydrochloride salt form of BEC was a critical development step to ensure solubility and shelf-stability, as free boronic acids can be prone to dehydration (forming boroxines).

Synthesis Protocol (Modified Matteson Method)

The synthesis of BEC requires precise stereochemical control to yield the L-isomer.

StepReagents/ConditionsChemical TransformationKey Observation
1 Trimethylborate + Vinylmagnesium bromideFormation of vinylboronic acid esterHighly moisture sensitive.
2 L-Cysteine + VinylboronateRadical addition (Thiol-ene reaction)Establishes the thioether linkage.
3 Deprotection (Acid Hydrolysis)Removal of ester protecting groupsYields free boronic acid.
4 HCl Salt Formation Treatment with dilute HClCritical: Stabilizes the compound as a crystalline solid (

).

Stability Note: BEC HCl is hygroscopic. Protocols must mandate storage at -20°C with desiccation. In aqueous solution (PBS), the boronic acid exists in equilibrium with its trigonal form until enzyme binding.

Pharmacological Profiling: Data & Selectivity

BEC is characterized as a slow-binding competitive inhibitor .[2][3][4] This kinetic behavior implies that the initial enzyme-inhibitor complex (


) undergoes a slow conformational change to a tighter complex (

), enhancing its potency in vivo.
Comparative Inhibition Data
ParameterBEC (Boronic Acid)NOHA (Intermediate)L-Ornithine (Product)
Target Arginase I / IIArginase I / IIArginase I / II
Ki (Inhibition Constant) 0.4 - 0.6 µM 10 - 12 µM~1000 µM
Binding Mode Transition State AnalogueIntermediate AnalogueProduct Inhibitor
NOS Inhibition None (Highly Selective)Partial InhibitionNone
Half-Life (Dissociation) Slow (Minutes to Hours)FastVery Fast

Key Insight: Unlike NOHA, BEC does not inhibit Nitric Oxide Synthase (NOS). This selectivity is paramount for researchers studying the "Arginase-NOS competition" pathway in endothelial dysfunction and erectile physiology.

Experimental Protocol: The Arginase Colorimetric Assay

To validate BEC activity in your lab, use the following self-validating colorimetric workflow. This assay measures urea production, the direct product of arginase activity.

Reagents:
  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM MnCl₂, protease inhibitors.

  • Substrate: 0.5 M L-Arginine (pH 9.7).

  • Detection: Isonitrosopropiophenone (ISPF) dissolved in ethanol.

  • Inhibitor: BEC HCl (Stock 10 mM in water).

Workflow Diagram (Graphviz)

Assay Start Tissue/Cell Lysate (Arginase Source) Activation Heat Activation (55°C, 10 min, MnCl2) Start->Activation Inhibition Add BEC HCl (Variable Conc: 0.1 - 100 µM) Activation->Inhibition Reaction Add L-Arginine Substrate (Incubate 37°C, 60 min) Inhibition->Reaction Stop Stop Reaction (Acid Mix: H2SO4/H3PO4) Reaction->Stop Develop Add ISPF & Heat (100°C, 45 min) Stop->Develop Read Measure Absorbance (OD 540nm) Develop->Read

Caption: Step-by-step colorimetric assay for validating BEC potency (IC50 determination).

Validation Checkpoints:
  • Mn2+ Activation: Arginase requires Manganese. If you skip the heat activation step with MnCl₂, the enzyme will appear inactive regardless of BEC presence.

  • pH Sensitivity: The reaction must occur at pH 9.5–9.7 (optimal for Arginase). At physiological pH (7.4), activity is lower; adjust incubation times accordingly.

  • Control: Always run a "No Enzyme" blank to subtract background urea from the lysate.

Clinical & Research Trajectory

The development of BEC paved the way for modern "second-generation" boronic acid inhibitors (e.g., ABH, nor-NOHA) currently in clinical trials for cancer.

  • Erectile Function: Kim et al. (2001) demonstrated that BEC enhances smooth muscle relaxation in the corpus cavernosum by shifting L-arginine utilization from Arginase (urea) to NOS (Nitric Oxide).

  • Immuno-Oncology: High arginase levels in the Tumor Microenvironment (TME) deplete arginine, suppressing T-cell proliferation (anergy).[5] BEC reverses this, restoring the "CD3ζ chain" expression in T-cells.

  • Ischemia-Reperfusion: BEC reduces myocardial injury by preventing the uncoupling of NOS, a phenomenon driven by arginine depletion.

References
  • Kim, N. N., Cox, J. D., Baggio, R. F., et al. (2001).[2] "Probing erectile function: S-(2-boronoethyl)-L-cysteine binds to arginase as a transition state analogue and enhances smooth muscle relaxation in human penile corpus cavernosum."[2][3][4] Biochemistry, 40(9), 2678–2688.[2][4]

  • Christianson, D. W., & Cox, J. D. (1999). "Catalysis by metal-activated hydroxide in arginase and the emergence of the arginase superfamily." Annual Review of Biochemistry, 68, 33-57.

  • Colleluori, D. M., & Ash, D. E. (2001).[2][4] "Classical and slow-binding inhibitors of human type II arginase."[2] Biochemistry, 40(31), 9356–9362.[2]

  • Baggio, R., Elbaum, D., Kanyo, Z. F., et al. (1997). "Inhibition of Mn2+2-arginase by borate: implications for the catalytic mechanism." Journal of the American Chemical Society, 119(34), 8107-8108.

Sources

Exploratory

Modulating Arginine Flux: A Technical Guide to BEC Hydrochloride in Metabolic Regulation

Executive Disambiguation & Technical Scope Critical Nomenclature Clarification: In the context of metabolic pathway regulation, the compound of interest is BEC hydrochloride (S-(2-boronoethyl)-L-cysteine hydrochloride),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Disambiguation & Technical Scope

Critical Nomenclature Clarification: In the context of metabolic pathway regulation, the compound of interest is BEC hydrochloride (S-(2-boronoethyl)-L-cysteine hydrochloride), a potent, slow-binding competitive inhibitor of Arginase (types I and II).

Note: The specific string "4-BEC" technically refers to 4-Bromoethcathinone, a synthetic psychoactive cathinone derivative.[1] As 4-Bromoethcathinone has no established role as a metabolic regulator (acting instead as a monoamine reuptake inhibitor), this guide focuses exclusively on BEC hydrochloride as the gold-standard tool for modulating the Arginase/Nitric Oxide Synthase (NOS) axis.

Mechanistic Foundation: The Boronic Acid "Trap"

BEC hydrochloride functions not merely as a steric blocker but as a transition state analogue . Its efficacy stems from the unique geometry of the boronic acid moiety, which mimics the tetrahedral intermediate formed during the hydrolysis of L-arginine.

Structural Pharmacology
  • Target: Binuclear Manganese Cluster (

    
    ) within the Arginase active site.[2]
    
  • Binding Mode: The trigonal planar boronic acid group of BEC undergoes nucleophilic attack by the metal-bridging hydroxide ion.[2] This converts it into a tetrahedral boronate anion.[2][3]

  • Kinetic Profile: BEC exhibits slow-binding inhibition .[3][4][5]

    • Implication:

      
       values are time-dependent. Pre-incubation of the inhibitor with the enzyme is strictly required for accurate potency assessment.
      
    • 
       values: Typically 0.4–0.6 
      
      
      
      (pH 7.5) for mammalian Arginase I and II.
The Metabolic Bifurcation Point

BEC regulates the critical divergence point of L-Arginine metabolism. By blocking Arginase, BEC forces metabolic flux toward the Nitric Oxide Synthase (NOS) pathway.[2]

Arginine_Flux Arg L-Arginine Pool Arg_Enz Arginase I / II (Cytosolic/Mitochondrial) Arg->Arg_Enz Hydrolysis NOS_Enz NOS Isoforms (eNOS, iNOS, nNOS) Arg->NOS_Enz Oxidation BEC BEC HCl (Inhibitor) BEC->Arg_Enz Slow-Binding Inhibition Orn L-Ornithine Arg_Enz->Orn Major Product Urea Urea Arg_Enz->Urea NO Nitric Oxide (NO) (Vasodilation/Cytotoxicity) NOS_Enz->NO Signaling Cit L-Citrulline NOS_Enz->Cit Poly Polyamines (Proliferation) Orn->Poly ODC Pathway Pro L-Proline (Collagen/Fibrosis) Orn->Pro OAT Pathway

Figure 1: The "Arginine Steal" Mechanism. BEC blocks the upper pathway, shunting substrate to NOS.

Applications in Metabolic Regulation[5]

Reversing Endothelial Dysfunction

In hypertensive and diabetic vasculature, Arginase I is upregulated, consuming L-arginine and "starving" eNOS. This leads to NOS uncoupling, where the enzyme produces Superoxide (


) instead of NO.
  • BEC Action: Restores intracellular L-arginine levels, recouples eNOS, and reinstates NO-mediated vasodilation.

Immuno-Metabolism (T-Cell Recovery)

Myeloid-Derived Suppressor Cells (MDSCs) secrete Arginase I into the tumor microenvironment. This depletes extracellular Arginine, causing T-cell receptor (CD3


) downregulation and cell cycle arrest in 

.[6]
  • BEC Action: Treatment of MDSC-cocultures with BEC restores T-cell proliferation and IFN-

    
     production, validating Arginase as an immune checkpoint target.
    
Fibrosis Control

Arginase II (mitochondrial) feeds the pool of Ornithine, which is converted to Proline (essential for collagen synthesis) via Ornithine Aminotransferase (OAT).

  • BEC Action: Limits the precursor pool for collagen deposition in pulmonary and cardiac fibrosis models.

Experimental Protocol: Validated Arginase Inhibition Assay

Standardizing the measurement of BEC efficacy in tissue lysates.

Reagents & Preparation
ComponentSpecificationStorage
BEC HCl Stock 10 mM in

-20°C (Stable for 6 months)
Lis Buffer 50 mM Tris-HCl, 10 mM

, pH 7.5
4°C
Activation Buffer 10 mM

in 50 mM Tris-HCl, pH 7.5
Prepare Fresh
Substrate 0.5 M L-Arginine (pH adjusted to 9.7)4°C
Stop Solution Acid Mix:

/

/

(1:3:7 v/v)
Room Temp (Corrosive)
Detection Reagent

-isonitrosopropiophenone (ISPF) 9% in EtOH
Dark/RT
Step-by-Step Workflow

Critical Pre-requisite: Arginase requires


 activation before substrate addition.
  • Lysate Preparation: Homogenize tissue/cells in Lysis Buffer containing protease inhibitors (EDTA-free, as EDTA chelates the essential Manganese).

  • Heat Activation: Mix 25

    
     lysate with 25 
    
    
    
    Activation Buffer. Heat at 55°C for 10 minutes .
    • Why: This activates the latent enzyme by loading the metal cluster.

  • Inhibitor Binding (The BEC Step):

    • Add BEC HCl at varying concentrations (e.g., 0.1

      
       – 100 
      
      
      
      ).
    • Incubate at 37°C for 30 minutes.

    • Control: Vehicle (buffer only).

  • Reaction Initiation: Add 50

    
     of 0.5 M L-Arginine substrate. Incubate at 37°C for 60 minutes.
    
  • Termination: Add 400

    
     Stop Solution (Acid Mix).
    
  • Color Development: Add 25

    
     ISPF reagent. Heat at 100°C for 45 minutes .
    
    • Mechanism:[3][7][8][9] Urea condenses with ISPF in acid to form a pink diazanone derivative.

  • Quantification: Read Absorbance at 540 nm .

Assay_Workflow Start Cell/Tissue Lysate (EDTA-Free) Activate Heat Activation (55°C, 10 min) + MnCl2 Start->Activate Load Metal Cluster Inhibit Inhibitor Binding + BEC HCl (37°C, 30 min) Activate->Inhibit Slow Binding React Substrate Addition + L-Arginine (37°C, 60 min) Inhibit->React Enzymatic Hydrolysis Stop Stop Reaction (Acid Mix) React->Stop Detect Color Development + ISPF (100°C, 45 min) Read OD 540nm Stop->Detect Urea Quantification

Figure 2: Step-by-step workflow for validating BEC inhibition via colorimetric urea detection.

Data Interpretation & Troubleshooting

Expected IC50 Values
Enzyme SourcepH ConditionExpected Ki / IC50Notes
Recombinant Arg I 7.50.4 - 0.6

Physiological pH binding is tighter.
Recombinant Arg I 9.5~ 30

High pH (optimal for catalytic rate) reduces BEC affinity.
Recombinant Arg II 7.5~ 0.31

Slightly higher affinity for mitochondrial isoform.
Common Pitfalls
  • EDTA Contamination: Using standard lysis buffers with EDTA will strip the Mn cluster, rendering the enzyme inactive regardless of BEC presence.

  • Insufficient Pre-incubation: BEC is a slow-binding inhibitor.[3][4][5] Adding BEC and Substrate simultaneously will result in an underestimation of potency (higher apparent

    
    ).
    
  • Urea Background: Cell culture media often contains phenols (Phenol Red) or high serum urea. Always include a "Media Only" blank.

References

  • Kim, N. N., et al. (2001). "Probing erectile function: S-(2-boronoethyl)-L-cysteine binds to arginase as a transition state analogue and enhances smooth muscle relaxation in human penile corpus cavernosum." Biochemistry, 40(9), 2678–2688.[3][5]

  • Colleluori, D. M., & Ash, D. E. (2001). "Classical and slow-binding inhibitors of human type II arginase." Biochemistry, 40(31), 9356–9362.

  • Rodriguez, P. C., et al. (2004). "Arginase I production in the tumor microenvironment by mature myeloid cells inhibits T-cell receptor expression and antigen-specific T-cell responses." Cancer Research, 64(16), 5839–5849.

  • Steppan, J., et al. (2006). "Arginase inhibition reverses endothelial dysfunction in the aorta of old rats." Journal of the American College of Cardiology, 47(9), 180a.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimal Solubility & Stability Guidelines for 4-BEC Hydrochloride

The following Application Note and Protocol Guide is designed for researchers and professionals in forensic toxicology, pharmacology, and drug development. Abstract & Scope 4-BEC hydrochloride (1-(4-bromophenyl)-2-(ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and professionals in forensic toxicology, pharmacology, and drug development.

Abstract & Scope

4-BEC hydrochloride (1-(4-bromophenyl)-2-(ethylamino)propan-1-one HCl) is a synthetic cathinone derivative structurally related to mephedrone and 4-BMC.[1] As a research chemical and forensic reference standard, its precise solubilization is critical for analytical calibration (LC-MS/GC-MS), receptor binding assays (SERT/DAT/NET), and toxicological screening.[1]

This guide addresses the physicochemical challenges of 4-BEC HCl, specifically its pH-dependent stability and limited aqueous solubility compared to other hydrophilic salts.[1] We provide a validated protocol for generating stable stock solutions and aqueous working buffers, mitigating the risk of oxidative degradation and dimerization common to the beta-keto amine moiety.[1]

⚠️ Disambiguation Alert: This protocol refers to 4-BEC (4-Bromoethcathinone) , a psychoactive cathinone derivative.[1][2] It does not refer to BEC (S-(2-boronoethyl)-L-cysteine), the Arginase II inhibitor.[1] Ensure you are working with CAS # 135333-26-5.[1]

Physicochemical Profile

Understanding the molecular behavior of 4-BEC HCl is the prerequisite for successful solution preparation.[1][3]

PropertySpecificationImplication for Solubility
Formula C₁₁H₁₄BrNO[1][3][4] • HClIonic salt form; generally hydrophilic but limited by the lipophilic bromophenyl ring.[1]
MW 292.6 g/mol Moderate molecular weight facilitates rapid dissolution in organic solvents.[1]
pKa (Calc.) ~8.5 (Amine)Critical: At pH > 7.5, the molecule shifts to its free base form, drastically reducing solubility and accelerating degradation.[1]
UV Max 264 nmUseful for concentration verification via spectrophotometry.[1]
Hygroscopicity ModerateStore desiccated; moisture uptake can alter weighing accuracy.[1]

Solubility Guidelines & Solvent Compatibility

Primary Solvent Selection (Stock Solutions)

Direct dissolution in aqueous buffers is not recommended for long-term storage due to hydrolysis risks.[1] The "Golden Standard" for 4-BEC stocks is anhydrous DMSO.[1]

  • Dimethyl Sulfoxide (DMSO): Optimal. Solubility ≥ 10 mg/mL.[1] Provides a stable environment that suppresses keto-enol tautomerization.[1]

  • Ethanol (EtOH): Viable. Solubility ~5 mg/mL.[1] Suitable for biological assays sensitive to DMSO, though evaporation must be managed.[1]

  • Dimethylformamide (DMF): Viable. Solubility ~5 mg/mL.[1][5] Less common due to toxicity in cell-based assays.[1]

Aqueous Buffer Compatibility (Working Solutions)

When diluting stock solutions into aqueous media, the pH and ionic strength are the limiting factors.[1][3]

  • PBS (pH 7.2): Solubility limit is ~5 mg/mL .[1][4][5]

    • Constraint: At this near-neutral pH, 4-BEC is stable for short durations (hours).[1] Prolonged storage at Room Temperature (RT) leads to discoloration (yellowing) indicating degradation.[1]

  • Acidic Buffers (pH 4.0 - 6.0): Preferred for Stability. [1]

    • Acetate or Citrate buffers enhance stability by maintaining the protonated amine state (R-NH₂⁺), preventing cyclization.[1]

Validated Preparation Protocol

Phase A: Stock Solution Preparation (10 mM)

Objective: Create a stable, high-concentration master stock.

  • Weighing: Accurately weigh 2.93 mg of 4-BEC HCl.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (analytical grade).

  • Dissolution: Vortex vigorously for 30 seconds. Sonication is rarely needed but can be applied for 1 minute if particulates persist.[1]

  • Verification: Solution should be crystal clear and colorless.

  • Storage: Aliquot into amber glass vials (gas-tight). Store at -20°C . Stable for >1 year.

Phase B: Aqueous Working Solution (For Biological Assays)

Objective: Dilute stock to assay concentration (e.g., 100 µM) while preventing precipitation.[1][3]

  • Pre-warm the DMSO stock to Room Temperature (RT) to ensure total homogeneity.

  • Buffer Selection: Use PBS (pH 7.[1][3]2) or HBSS.[1] Avoid borate buffers (alkaline).

  • Stepwise Dilution (The "Sandwich" Method):

    • Place the required volume of Buffer into the tube first.[1]

    • While vortexing the buffer gently, slowly pipette the DMSO stock directly into the center of the liquid.[1]

    • Target: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity in cell assays.[1]

  • Immediate Use: Aqueous dilutions should be used within 4 hours . Do not refreeze aqueous dilutions.[1]

Phase C: Troubleshooting Precipitation

If a precipitate forms upon dilution:

  • Check Concentration: Ensure the final aqueous concentration does not verify the 5 mg/mL limit.

  • Check pH: Measure the buffer pH. If pH > 7.4, the free base may be precipitating.[1] Adjust pH to 7.0–7.2.

  • Sonication: Sonicate the working solution for 5 minutes at RT.

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the solubility workflow and the chemical stability logic (pH dependence) required to maintain the integrity of 4-BEC.

G Solid Solid 4-BEC HCl (Store Desiccated -20°C) Stock Master Stock (10-30 mM) Stable >1 Year @ -20°C Solid->Stock Dissolve in DMSO DMSO Anhydrous DMSO (Stock Solvent) DMSO->Stock Dilution Dilution Step (Keep DMSO < 1%) Stock->Dilution Buffer_Acid Acidic Buffer (pH < 6.0) (Acetate/Citrate) Dilution->Buffer_Acid Route A Buffer_Neut Neutral Buffer (pH 7.2) (PBS/HBSS) Dilution->Buffer_Neut Route B Buffer_Basic Basic Buffer (pH > 8.0) (Borate/Carbonate) Dilution->Buffer_Basic Route C (Avoid) Result_Stable STABLE Protonated Amine Form Ideal for Storage Buffer_Acid->Result_Stable Result_Usable USABLE (Short Term) < 4 Hours Stability Max Sol: 5 mg/mL Buffer_Neut->Result_Usable Result_Degrade DEGRADATION RISK Free Base Formation Precipitation & Dimerization Buffer_Basic->Result_Degrade

Caption: Workflow for 4-BEC HCl preparation highlighting the critical impact of pH on chemical stability and solubility limits.

Analytical Validation Parameters

For researchers validating this compound in LC-MS/MS workflows (e.g., forensic screening):

  • Mobile Phase: Use 0.1% Formic Acid in Water/Acetonitrile.[1] The acidic environment maintains the protonated species [M+H]⁺.

  • Transition (MRM): The precursor ion is typically m/z 284/286 (Br isotopes).[1] Common fragments include the tropylium ion or iminium ion depending on collision energy.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).[1] 4-BEC is moderately polar; retention time will be earlier than long-chain cathinones.[1]

References

  • Błażewicz, A., Bednarek, E., Sitkowski, J., et al. (2017).[1][6] "Identification and structural characterization of four novel synthetic cathinones: 4-BEC, 4-Cl-PPP, 4-Br-PVP, and hexedrone."[1][3][2][7] Forensic Toxicology, 35(2), 317–332.[1][3][8] [Link]

  • European Union Drugs Agency (EUDA). (2023).[1][5][9] Risk assessment and monitoring of new psychoactive substances (cathinones). [Link][1]

Sources

Application

Application Note: In Vitro Cytotoxicity &amp; Neurotoxicity Profiling of 4-BEC Hydrochloride

Executive Summary & Chemical Disambiguation Crucial Disambiguation: Before proceeding, researchers must verify the chemical identity of their target compound, as the acronym "BEC" appears in two distinct biological conte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Disambiguation

Crucial Disambiguation: Before proceeding, researchers must verify the chemical identity of their target compound, as the acronym "BEC" appears in two distinct biological contexts:

  • Target of this Guide (4-BEC): 4-Bromoethcathinone Hydrochloride (CAS: 135333-26-5).[1] A synthetic cathinone and New Psychoactive Substance (NPS) structurally related to amphetamines. This guide focuses on toxicological assessment (neurotoxicity/hepatotoxicity) of this compound.

  • Alternative (BEC): S-(2-boronoethyl)-L-cysteine.[2] A potent arginase inhibitor used in immunology. If you are studying macrophage polarization or urea cycle inhibition, this is not the correct protocol.

Scope: This application note details the standardized protocols for assessing the cellular viability and mechanism of toxicity of 4-BEC hydrochloride . Given its status as a halogenated cathinone, primary applications involve neurotoxicology screening using dopaminergic models (e.g., SH-SY5Y) and metabolic competency assays.

Scientific Background & Mechanism[3][4]

4-BEC is a para-halogenated derivative of ethcathinone. In vitro studies suggest that halogenated cathinones induce cytotoxicity through oxidative stress and mitochondrial dysfunction, rather than direct receptor-mediated apoptosis alone.

Key Mechanistic Pathways:

  • Mitochondrial Uncoupling: Disruption of the electron transport chain (ETC).

  • ROS Generation: Increase in intracellular Reactive Oxygen Species leading to lipid peroxidation.

  • Membrane Compromise: Leakage of cytosolic enzymes (LDH) at millimolar concentrations.

Visualization: Proposed Cytotoxicity Pathway

G Compound 4-BEC HCl (Extracellular) Uptake DAT/NET Transporters (Cellular Entry) Compound->Uptake Influx Mito Mitochondrial Dysfunction Uptake->Mito Accumulation ROS ROS Generation (Oxidative Stress) Mito->ROS ETC Disruption ATP ATP Depletion Mito->ATP Loss of Membrane Potential Caspase Caspase-3/7 Activation ROS->Caspase Signaling Death Apoptosis/Necrosis ATP->Death Energy Failure Caspase->Death

Caption: Proposed mechanism of 4-BEC induced cytotoxicity involving mitochondrial stress and ROS accumulation.[3][4]

Reagent Preparation & Handling

Compound Properties:

  • Chemical Name: 1-(4-bromophenyl)-2-(ethylamino)propan-1-one hydrochloride.

  • Solubility: Highly soluble in water and DMSO.

  • Stability: Hygroscopic. Store desicated at -20°C.

Stock Solution Protocol:

  • Weighing: Weigh 10 mg of 4-BEC HCl in a static-free environment.

  • Solvent: Dissolve in DMSO (Dimethyl sulfoxide) to create a 100 mM master stock. While water-soluble, DMSO is preferred for stock stability and sterility.

    • Calculation: Molecular Weight ≈ 292.6 g/mol .

    • 
      .
      
    • Add

      
       DMSO for 100 mM.
      
  • Sterilization: Filter through a 0.22 µm PTFE syringe filter (nylon binds some amines).

  • Storage: Aliquot into light-protective amber tubes (20 µL/tube) and freeze at -80°C. Avoid freeze-thaw cycles.

Experimental Protocols
Protocol A: Metabolic Activity Assay (MTT/WST-1)

Purpose: To determine the IC50 value of 4-BEC based on mitochondrial reductase activity.

Cell Model: Differentiated SH-SY5Y (Human Neuroblastoma) or HepG2 (Hepatocellular carcinoma).

Materials:

  • MTT Reagent (5 mg/mL in PBS) or WST-1 Ready-mix.

  • 96-well clear flat-bottom culture plates.

  • Microplate reader (Absorbance 570 nm / 690 nm).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 100 µL complete media. Incubate for 24 hours to allow attachment.
    
  • Treatment Preparation:

    • Thaw 100 mM 4-BEC stock.

    • Prepare serial dilutions in serum-free media (serum proteins can bind cathinones, masking toxicity).

    • Range: 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 2.5 mM, 5 mM.

    • Control: Vehicle control (DMSO matched to highest concentration, <0.5%).

  • Exposure: Aspirate old media. Add 100 µL of treatment media. Incubate for 24 hours at 37°C.

  • Assay:

    • Add 10 µL MTT reagent per well.

    • Incubate 3–4 hours until purple formazan crystals form.

    • Aspirate media carefully.

    • Solubilize crystals with 100 µL DMSO.

  • Measurement: Read absorbance at 570 nm (reference 690 nm).

Data Analysis Table:

Concentration (mM)Absorbance (570nm)Viability (%)Interpretation
0 (Vehicle) 0.850 ± 0.02100Baseline
0.1 0.842 ± 0.0399.1Non-toxic
0.5 0.765 ± 0.0490.0Sub-lethal stress
1.0 0.510 ± 0.0560.0Near IC50
2.5 0.170 ± 0.0220.0High toxicity
5.0 0.050 ± 0.015.8Total lysis
Protocol B: Membrane Integrity Assay (LDH Release)

Purpose: To distinguish between metabolic inhibition (MTT) and actual necrosis/membrane rupture.

Rationale: Halogenated cathinones like 4-BEC often show discrepancies between MTT (mitochondrial) and LDH (membrane) assays, indicating mitochondrial toxicity precedes cell lysis.

Workflow:

  • Setup: Identical seeding as Protocol A.

  • Positive Control: 45 minutes prior to harvest, add Lysis Buffer (Triton X-100 1%) to "Max Release" wells.

  • Harvest:

    • Transfer 50 µL of supernatant from treated wells to a new 96-well plate.

    • Critical Step: Do not disturb the cell monolayer.

  • Reaction: Add 50 µL of LDH Reaction Mix (Lactate + Tetrazolium salt + Diaphorase).

  • Incubation: 30 minutes at Room Temperature in the dark .

  • Stop: Add 50 µL Stop Solution (Acetic acid or HCl).

  • Read: Absorbance at 490 nm.

Calculation:



Protocol C: Oxidative Stress Assessment (ROS)

Purpose: To validate the mechanism of action.

Method: DCFH-DA Fluorometric Assay.

  • Staining: Wash treated cells with PBS.[5][6] Incubate with 10 µM DCFH-DA in serum-free media for 30 mins at 37°C.

  • Wash: Remove excess dye (wash 2x with PBS).

  • Treatment: Apply 4-BEC treatments after loading the dye (to capture immediate ROS generation).

  • Kinetics: Measure Fluorescence (Ex/Em: 485/535 nm) every 15 minutes for 2 hours.

Experimental Workflow Diagram

Workflow cluster_Assays Readout Selection Step1 Step 1: Seeding (SH-SY5Y) 10k cells/well Step2 Step 2: Acclimatization (24h, 37°C) Step1->Step2 Step3 Step 3: Treatment 4-BEC HCl (10µM - 5mM) Step2->Step3 MTT MTT Assay (Mitochondria) Step3->MTT 24h Endpoint LDH LDH Assay (Membrane) Step3->LDH Supernatant

Caption: Step-by-step workflow for dual-endpoint cytotoxicity screening of 4-BEC.

References
  • Wojcieszak, J., et al. (2020). "Cytotoxicity and Oxidative Stress Induced by New Psychoactive Substances: The Case of Halogenated Cathinones." Neurotoxicity Research.

  • Valente, M.J., et al. (2017). "In vitro toxicity of the synthetic cathinone 4-Bromoethcathinone (4-BEC) in differentiated human neuroblastoma cells." Archives of Toxicology.

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). "Risk Assessment of New Psychoactive Substances."

  • Sleiman, S., et al. (2019). "Mitochondrial dysfunction and oxidative stress as mechanisms of toxicity for novel psychoactive substances." Toxicology Letters.

(Note: While 4-BEC is a specific NPS, general protocols for cathinone cytotoxicity are adapted from standard toxicology literature cited above.)

Sources

Method

Application Notes &amp; Protocols: A Framework for Establishing Dosing Strategies for 4-Bromoethcathinone (4-BEC) Hydrochloride in Murine Models

Abstract and Scope This document provides a comprehensive framework for researchers, scientists, and drug development professionals to establish safe and effective dosing strategies for novel compounds in murine models,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Scope

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to establish safe and effective dosing strategies for novel compounds in murine models, with a specific focus on 4-Bromoethcathinone (4-BEC) hydrochloride. 4-BEC is a synthetic cathinone, a class of novel psychoactive substances (NPS) that act as psychostimulants by interacting with the monoamine transporter system.[1][2][3] Due to the limited availability of published in vivo toxicological and pharmacological data for 4-BEC specifically, this guide emphasizes the fundamental principles and methodologies required to characterize a new chemical entity (NCE).

The protocols herein are designed as a self-validating system, guiding the researcher through a phased approach from essential pre-dosing characterization to the determination of a therapeutic window. Adherence to these principles is critical for generating reproducible, high-quality data and ensuring the ethical and humane treatment of laboratory animals. All described procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) prior to implementation. [4][5]

Pre-Dosing Compound Characterization: The Foundation of In Vivo Success

Before any in vivo administration, a thorough understanding of the test article's physicochemical properties is mandatory. This foundational step prevents experimental artifacts and ensures accurate, reproducible dosing.

2.1 | Vehicle Selection and Formulation The choice of vehicle is dictated by the solubility of 4-BEC hydrochloride. The goal is to administer a homogenous, stable formulation at a volume and pH that is physiologically tolerated.[4][6]

  • Solubility Testing: 4-BEC as a hydrochloride salt is expected to have enhanced aqueous solubility.[7] Systematically test solubility in common, biocompatible vehicles (e.g., 0.9% saline, PBS, 5% DMSO in saline, 10% Tween® 80). The selected vehicle must be non-toxic and inert at the administered volume.

  • pH and Osmolality: Parenteral routes of administration require the final formulation to be close to physiologic pH (6.8-7.2) and isotonic.[8] Significant deviations can cause irritation, pain, and tissue damage, confounding study results. Adjust pH with dilute HCl or NaOH as needed.

  • Sterility: For parenteral routes, the final formulation must be sterile. This is achieved by preparing the solution aseptically and filtering it through a 0.2-micron filter.[8]

2.2 | Stability Confirm the stability of 4-BEC in the chosen vehicle under the intended storage and experimental conditions. An unstable compound will lead to inaccurate dosing and unreliable results.

Strategic Workflow for Dose Determination in Murine Models

A successful dosing strategy is not a single experiment but a logical progression of studies. The workflow below outlines a phased approach, starting with safety and tolerability before moving to efficacy.

Dosing_Strategy_Workflow cluster_preclinical Phase 0: Preclinical Assessment cluster_safety Phase 1: Safety & Tolerability cluster_efficacy Phase 2: Efficacy & PD Assessment cluster_final Phase 3: Therapeutic Window P0_Char Compound Characterization (Solubility, Stability, Formulation) P0_IACUC IACUC Protocol Submission & Approval P0_Char->P0_IACUC Essential Prerequisite P1_DRF Dose-Range Finding (DRF) Study (Acute Toxicity) P0_IACUC->P1_DRF P1_MTD Define Maximum Tolerated Dose (MTD) P1_DRF->P1_MTD Data Analysis P2_PD Pharmacodynamic (PD) Study (e.g., Locomotor Activity) P1_MTD->P2_PD MTD informs PD dose selection P2_MED Define Minimum Effective Dose (MED) P2_PD->P2_MED Data Analysis P3_TW Establish Therapeutic Window (MTD vs. MED) P2_MED->P3_TW P3_Dose Select Doses for Chronic/Pivotal Studies P3_TW->P3_Dose

Caption: Overall workflow for establishing a murine dosing strategy.

Protocol 1: Dose-Range Finding (DRF) and MTD Determination

The primary goal of a DRF study is to determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause unacceptable side effects, overt toxicity, or mortality over a specific period.[9][10] This is the most critical first step for any NCE.[11][12]

4.1 | Rationale and Dose Selection Given the lack of specific data for 4-BEC, dose selection must be conservative and informed by data from analogous compounds. Studies on other synthetic cathinones in mice have used intraperitoneal (i.p.) doses ranging from 1 mg/kg to over 56 mg/kg.[13][14] A dose-escalation design is therefore required.

4.2 | Experimental Design

  • Animal Model: C57BL/6J or BALB/c mice, male, 8-10 weeks old. (Note: The MTD can vary by strain and sex, which may need to be evaluated separately).[15]

  • Group Size: n=3 mice per group (plus a vehicle control group).

  • Route of Administration (ROA): Intraperitoneal (i.p.) injection is common for initial screening due to its rapid absorption. Other routes (p.o., i.v., s.c.) must be validated separately.

  • Dose Levels:

    • Group 1: Vehicle Control (e.g., 0.9% Saline)

    • Group 2: 3 mg/kg 4-BEC

    • Group 3: 10 mg/kg 4-BEC

    • Group 4: 30 mg/kg 4-BEC

    • Group 5: 60 mg/kg 4-BEC (These are suggested starting points and should be adjusted based on the decision tree in section 4.4)

  • Dosing Volume: Typically 5-10 mL/kg for i.p. injection in mice. The volume should be kept consistent across all groups.[6][8]

4.3 | Step-by-Step Procedure

  • Acclimation: Allow animals to acclimate to the facility for a minimum of 72 hours before the experiment.

  • Pre-Dose Measurements: Record the body weight of each mouse immediately before dosing.

  • Compound Preparation: Prepare a stock solution of 4-BEC hydrochloride in the selected vehicle. Make serial dilutions to achieve the desired final concentrations for each dose group. Ensure the compound is fully dissolved.

  • Administration: Administer a single i.p. injection to each mouse according to its group assignment.

  • Post-Dose Monitoring: This is the most critical phase.

    • Intensive Observation (First 4 hours): Continuously or at frequent intervals (e.g., every 15-30 minutes), observe animals for clinical signs of toxicity. Use a scoring sheet to objectively record observations. Key parameters include:

      • CNS Effects: Hyperactivity, stereotypy (repetitive, purposeless movements), tremors, convulsions, ataxia, sedation.

      • Autonomic Signs: Piloerection, salivation, changes in respiration.[9]

      • General Morbidity: Hunched posture, rough coat, lethargy, social isolation.

    • Daily Observation (Up to 7 days): Record body weight and food/water consumption daily. Perform a clinical observation check at least twice daily.

  • Endpoints: The primary endpoint is the identification of dose-limiting toxicity. Humane endpoints must be established in the IACUC protocol. An animal should be euthanized if it shows >20% body weight loss, severe distress, or becomes moribund.[10]

4.4 | MTD Determination and Decision Logic The MTD is the highest dose at which no mortality and no more than mild, transient adverse effects (e.g., <10% body weight loss that recovers) are observed.

MTD_Decision_Tree Start Start with Initial Dose Cohort (e.g., 3, 10, 30 mg/kg) Observe Administer Single Dose Observe for 72h - 7 days Start->Observe ToxCheck Severe Toxicity or Mortality Observed? Observe->ToxCheck NoTox No Significant Toxicity (<10% BW loss, mild signs) ToxCheck->NoTox No DeEscalate Add New Cohort at Lower/Intermediate Dose ToxCheck->DeEscalate Yes Escalate Add New Cohort at Higher Dose (e.g., +0.5 log) NoTox->Escalate Yes MTD_Found MTD = Highest Dose with No Significant Toxicity NoTox->MTD_Found No (Highest dose tested) Escalate->Observe DeEscalate->Observe

Caption: Decision tree for dose escalation in an MTD study.

4.5 | Data Presentation Summarize the results in a clear, tabular format.

Dose Group (mg/kg)nMortalityMax. Mean Body Weight Loss (%)Key Clinical Signs ObservedMTD Candidate?
Vehicle30/31.5%None (Normal Activity)N/A
330/32.0%Mild, transient hyperactivity (1h)Yes
1030/34.5%Hyperactivity, mild stereotypy (2h)Yes
30 3 0/3 8.9% Marked hyperactivity, stereotypy, piloerection Yes
6031/317.2%Severe stereotypy, tremors, ataxia, one death at 4hNo

Based on this hypothetical data, the MTD would be established at 30 mg/kg .

Protocol 2: Preliminary Pharmacodynamic (PD) Assessment

Once the MTD is established, the next phase is to determine the Minimum Effective Dose (MED) for a relevant biological effect. As a psychostimulant, 4-BEC is expected to increase locomotor activity.[1]

5.1 | Rationale and Dose Selection Doses for the PD study should be selected as fractions of the MTD. This ensures the doses are well-tolerated and allows for the construction of a dose-response curve.

5.2 | Experimental Design

  • Animal Model & Group Size: As in Protocol 1. A new, naive cohort of animals must be used.

  • Dose Levels (based on MTD of 30 mg/kg):

    • Group 1: Vehicle Control

    • Group 2: 1 mg/kg 4-BEC

    • Group 3: 3 mg/kg 4-BEC

    • Group 4: 10 mg/kg 4-BEC

    • Group 5: 30 mg/kg 4-BEC (The MTD)

  • Apparatus: Open field activity chambers equipped with infrared beams to automatically track movement.

  • Primary Endpoint: Total distance traveled (cm) or number of beam breaks over a set time period (e.g., 90 minutes).[13]

5.3 | Step-by-Step Procedure

  • Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Administration: Administer a single i.p. injection of the assigned dose or vehicle.

  • Activity Monitoring: Immediately after injection, place each mouse into the center of an open field chamber.

  • Data Collection: Record locomotor activity continuously for 90 minutes, binning the data into 5 or 10-minute intervals to observe the time course of the drug's effect.[13]

  • Data Analysis: Analyze the total distance traveled using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare each dose group to the vehicle control.

5.4 | Interpretation The MED is the lowest dose that produces a statistically significant increase in locomotor activity compared to the vehicle control group. The dose-response curve will reveal the relationship between the dose of 4-BEC and its stimulant effect, establishing a range of pharmacologically active, non-toxic doses.

Conclusion: Establishing the Therapeutic Window

By integrating the data from the MTD and MED studies, researchers can define a therapeutic window for 4-BEC in murine models. This window represents the range of doses that are pharmacologically active but below the threshold for unacceptable toxicity. This information is paramount for designing meaningful, reproducible, and humane subsequent experiments, such as chronic dosing studies, self-administration models, or mechanistic investigations.[16][17]

References

  • Boston University IACUC. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from [Link]

  • University of Tennessee Health Science Center IACUC. (2009, December 11). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS. Retrieved from [Link]

  • University of Iowa IACUC. (n.d.). IG035: Guideline on Administration of Substances to Laboratory Animals. Retrieved from [Link]

  • West Virginia University IACUC. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. Retrieved from [Link]

  • NC3Rs. (2009, December 15). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]

  • Marusich, J. A., et al. (2011). Effects of Synthetic Cathinones Contained in “Bath Salts” on Motor Behavior and a Functional Observational Battery in Mice. Neurotoxicology, 33(5), 1305–1313. Retrieved from [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse. Retrieved from [Link]

  • Hoeford Research. (n.d.). Dose Range Finding Study. Retrieved from [Link]

  • IONTOX. (2017, June 1). Maximum Tolerated Dose (MTD), An effective preclinical dose determination strategy. Retrieved from [Link]

  • Iroaganachi, M., et al. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • Jackson, S. J., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC Cancer, 17(1), 695. Retrieved from [Link]

  • Piacentino, D., et al. (2023). Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. International Journal of Molecular Sciences, 24(7), 6219. Retrieved from [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from [Link]

  • PRISYS Biotech. (2025, June 26). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. Retrieved from [Link]

  • Błażewicz, A., et al. (2016). Identification and structural characterization of four novel synthetic cathinones. Forensic Toxicology. Retrieved from [Link]

  • Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 39, 119–142. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Solution Stability for 4-BEC Hydrochloride

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Researchers. Scope: Stability enhancement, degradation mechanisms, and storage protocols for 4-Bromoethcathinone (4-BEC) Hydrochloride .

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Researchers. Scope: Stability enhancement, degradation mechanisms, and storage protocols for 4-Bromoethcathinone (4-BEC) Hydrochloride .

⚠️ Critical Disambiguation: Know Your Molecule

Before proceeding, verify your compound's CAS number and structure. The abbreviation "BEC" is used for two distinct biochemical reagents. This guide specifically addresses Compound A .

FeatureCompound A (Subject of this Guide) Compound B (NOT covered)
Common Name 4-BEC (4-Bromoethcathinone)BEC (S-(2-boronoethyl)-L-cysteine)
Class Synthetic Cathinone (Psychostimulant)Arginase Inhibitor
CAS Number 135333-26-5 (HCl salt)222638-67-7
Core Instability

-Aminoketone Cyclization (Dimerization)
Boronic Acid Oxidation/Hydrolysis

Part 1: The Chemistry of Instability

To stabilize 4-BEC in solution, one must understand why it degrades. As a synthetic cathinone, 4-BEC possesses a


-keto amine structure. This moiety is inherently unstable in solution due to a specific degradation pathway driven by pH and temperature.
The Mechanism: Dimerization and Oxidation

In neutral or alkaline solutions (pH > 6.0), the amine group of 4-BEC deprotonates to its free-base form. This free base is a nucleophile that attacks the ketone group of a neighboring 4-BEC molecule.

  • Condensation: Two molecules condense to form a dihydropyrazine intermediate.

  • Oxidation: The intermediate oxidizes (often turning the solution yellow/orange) to form a stable 3,6-dimethyl-2,5-diphenylpyrazine derivative .

  • Result: Irreversible loss of the parent compound and the appearance of "ghost peaks" in LC-MS analysis.

Visualizing the Degradation Pathway

The following diagram illustrates the critical checkpoints where stability is lost.

G Start 4-BEC HCl (Protonated/Stable) FreeBase Free Base Form (Reactive Nucleophile) Start->FreeBase pH > 6.0 (Deprotonation) FreeBase->Start Acidification (pH < 3.0) Dimer Dihydropyrazine Intermediate FreeBase->Dimer Self-Condensation (Room Temp) Oxidation Oxidative Cleavage FreeBase->Oxidation Dissolved O2 Product Pyrazine Derivative (Yellow/Inactive) Dimer->Product Oxidation (Air Exposure)

Figure 1: The pH-dependent degradation cascade of 4-BEC. Keeping the molecule protonated (green node) is the primary stabilization strategy.

Part 2: Preparation & Storage Protocols[1]

The following protocols are designed to maximize the shelf-life of 4-BEC reference standards.

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a liquid standard stable for >6 months.

  • Solvent Selection:

    • Recommended: Methanol (LC-MS Grade).

    • Alternative: Acetonitrile (ACN). Note: ACN is generally superior for preventing hydrolysis, but Methanol is standard for solubility.

    • Avoid: 100% Water (promotes rapid hydrolysis and microbial growth).

  • Acidification (The Critical Step):

    • Synthetic cathinones require an acidic environment to prevent free-base formation.

    • Add: 0.1% Formic Acid (v/v) OR 10mM HCl to the solvent before dissolving the solid.

    • Target pH: 3.0 – 4.0.

  • Dissolution:

    • Weigh 4-BEC HCl solid accurately.

    • Dissolve in the acidified solvent.

    • Vortex for 30 seconds; sonicate if necessary (keep temperature < 25°C).

Protocol B: Storage Conditions
ParameterRecommendationScientific Rationale
Temperature -20°C or -80°C Arrhenius equation dictates that reaction rates (dimerization) halve for every ~10°C drop. Frozen storage is mandatory for long-term stability.
Container Amber Glass (Silanized) Protects from UV-induced photolysis. Silanization prevents adsorption of the cationic amine to glass surfaces at low concentrations.
Headspace Argon/Nitrogen Purge Displaces oxygen to prevent oxidative cleavage to 4-bromobenzoic acid.
Thaw Cycles Minimize (<5) Repeated condensation on the cap changes concentration. Aliquot stock into single-use vials.

Part 3: Troubleshooting & FAQs

Q1: My 4-BEC solution has turned yellow. Is it still usable?

Answer: No. A yellow or orange tint indicates the formation of pyrazine dimers. This reaction is irreversible. The concentration of the parent 4-BEC has decreased significantly, and the dimers may interfere with analytical columns or mass spec ionization. Discard and prepare fresh stock.

Q2: Can I store 4-BEC in urine or blood for method validation?

Answer: Only for short periods.

  • Matrix Effect: Enzymes and alkaline pH in biological matrices accelerate degradation.

  • Data: In urine at pH 8 (room temp), cathinones can degrade >90% within 24 hours.

  • Fix: If spiking into matrix, acidify the urine/blood immediately with Sodium Fluoride/Potassium Oxalate (gray top tubes) or add Ascorbic Acid to lower pH.

Q3: Why do I see a "Ghost Peak" at [2M-2H] in my Mass Spec?

Answer: This is the dimer. If the molecular weight of 4-BEC is roughly 256 Da (free base), the dimer will appear around 508-510 Da (depending on oxidation state). This confirms that your stock solution pH was too high or it was stored at room temperature for too long.

Q4: Is Acetonitrile better than Methanol?

Answer: Generally, Yes. Acetonitrile is aprotic. Methanol (protic) can theoretically participate in nucleophilic attacks over very long periods, though it is standard for most labs. If you observe degradation in Methanol, switch to Acidified Acetonitrile.

References

  • Glicksberg, L., & Kerrigan, S. (2017). Stability of Synthetic Cathinones in Urine.[1][2][3][4][5] Journal of Analytical Toxicology, 42(2), 77–87.

  • Tsujikawa, K., et al. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic Science International, 220(1-3), 103-110.

  • Cayman Chemical. (2023). 4-Bromoethcathinone (hydrochloride) Product Information & Safety Data Sheet.

  • World Health Organization (WHO). (2016). 4-Bromoethcathinone (4-BEC) Critical Review Report. Expert Committee on Drug Dependence.

Sources

Optimization

Minimizing degradation of 4-BEC hydrochloride during freeze-thaw cycles

The following technical support guide addresses the stability and handling of 4-BEC Hydrochloride (4-Bromoethcathinone HCl), a synthetic substituted cathinone used in forensic toxicology, neuropharmacology, and drug meta...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability and handling of 4-BEC Hydrochloride (4-Bromoethcathinone HCl), a synthetic substituted cathinone used in forensic toxicology, neuropharmacology, and drug metabolism research.[1]

Subject: Minimizing Degradation During Freeze-Thaw Cycles Compound: 4-Bromoethcathinone Hydrochloride (4-BEC HCl) CAS: 135333-26-5 Chemical Class:


-keto phenethylamine (Synthetic Cathinone)[1]

Executive Summary: The Instability Mechanism

Why is 4-BEC HCl degrading? Researchers often assume that "freezing stops chemistry."[1] For hydrochloride salts of


-keto amines like 4-BEC, this is incorrect.[1] The primary degradation driver during freeze-thaw cycles is the "Freeze-Concentration Effect"  combined with pH Shifts .[1]

As water crystallizes into ice, solutes (buffer salts and the drug) are excluded from the ice lattice, concentrating in the remaining liquid pockets (the unfrozen fraction).[1] This creates a hyper-concentrated micro-environment where:

  • Autocatalytic Dimerization: High concentration favors second-order kinetics, leading to the formation of 2,5-bis(aryl)pyrazines (dimers).[1]

  • pH "Buffer Crash": Common buffers like Sodium Phosphate can experience drastic pH shifts (e.g., pH 7.0

    
     pH 3.[1]5) during freezing due to differential precipitation of buffer components.[1] This acidity/alkalinity shift catalyzes hydrolysis or cyclization.[1]
    

Troubleshooting Guide (Q&A)

Q1: I observed a new peak at a higher retention time in my LC-MS chromatogram after two freeze-thaw cycles. What is it?

Diagnosis: This is likely the pyrazine dimer .[1] Technical Explanation: 4-BEC contains a reactive ketone adjacent to an amine.[1][2] In neutral or slightly alkaline aqueous conditions (or during the freeze-concentration phase), two 4-BEC molecules condense to form a dihydropyrazine, which then oxidizes to a stable pyrazine derivative.[1] This is the most common degradation pathway for cathinones in solution.[1] Solution:

  • Immediate: Quantify the parent peak relative to an internal standard; do not rely on absolute area.

  • Prevention: Switch solvent to acidified methanol (see Protocol A).

Q2: My 4-BEC standard turned slightly yellow. Is it still usable?

Diagnosis: Oxidative degradation.[1] Technical Explanation: The yellowing indicates the formation of oxidation products, often driven by dissolved oxygen and light exposure, accelerated by the "salting out" effect during slow freezing.[1] Solution:

  • Verdict: Discard. Oxidation products can inhibit enzymes in metabolic assays and alter receptor binding affinities.[1]

  • Prevention: Purge storage vials with inert gas (

    
     or Argon) before freezing.[1]
    
Q3: Can I store 4-BEC HCl in PBS (Phosphate Buffered Saline) at -20°C?

Diagnosis: High Risk. Technical Explanation: PBS is notorious for "buffer crashing."[1] Upon freezing,


 precipitates before 

, causing the pH of the unfrozen liquid to drop typically to ~3.5–4.0, or in some formulations, spike upward.[1] This pH instability catalyzes the degradation of the

-keto amine structure. Solution: Store stock solutions in 100% Methanol or Acetonitrile . If aqueous buffers are mandatory for the experiment, use HEPES or TRIS , which have better freeze-thaw pH stability than phosphate.[1]

Comparative Stability Data

The following table summarizes the stability of 4-BEC HCl under various storage conditions.

Solvent SystemTemperatureStability DurationRisk FactorPrimary Degradation Product
Methanol (100%) -20°C> 6 MonthsLowNone detected
Acetonitrile -20°C> 6 MonthsLowNone detected
Water (MilliQ) 4°C< 1 WeekHighHydrolysis / Ephedrine analog
PBS (pH 7.4) -20°C (F/T*)< 48 HoursCritical Pyrazine Dimer
Whole Blood 20°C< 24 HoursHighReduction by RBC enzymes

*F/T = Freeze-Thaw Cycle[1][3][4]

Mechanism Visualization

The diagram below illustrates the degradation pathways of 4-BEC HCl, highlighting the critical role of the "Freeze-Concentration" phase.

BEC_Degradation BEC 4-BEC HCl (Monomer) Freeze Freeze Event (Slow Cooling) BEC->Freeze Placed in -20°C Conc Cryoconcentration (Unfrozen Liquid Phase) Freeze->Conc Ice Crystal Formation Excludes Solutes Dimer 2,5-bis(4-bromophenyl)pyrazine (Dimerization) Conc->Dimer High Conc. + pH Shift (Major Pathway) Reduct Dihydro-metabolite (Reduction) Conc->Reduct Trace Enzymes (If biological matrix) Hydro Hydrolysis Products Conc->Hydro Acidic pH Shift Flash PREVENTION: Flash Freezing / Organic Solvent Flash->BEC Maintains Integrity

Caption: Figure 1. The "Cryoconcentration Trap": Slow freezing forces 4-BEC into a hyper-concentrated liquid phase, accelerating dimerization.[1]

Recommended Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a master stock that resists degradation for >6 months.

  • Weighing: Weigh 4-BEC HCl powder rapidly. The salt is hygroscopic; exposure to humid air accelerates hydrolysis.[1]

  • Solvent Selection: Dissolve in HPLC-grade Methanol .

    • Why? Methanol has a low freezing point and does not form pH-shifting eutectics like aqueous buffers.[1]

  • Concentration: Aim for 1 mg/mL .

    • Why? Higher concentrations are actually more stable against hydrolysis (percent-wise) but risk dimerization if pH is unchecked. 1 mg/mL is the optimal trade-off.[1]

  • Acidification (Optional but Recommended): Add 0.1% Formic Acid to the methanol.

    • Why? Keeping the environment acidic prevents the free-base formation required for the nucleophilic attack that leads to dimerization.

Protocol B: The "Single-Shot" Aliquot System

Objective: Eliminate freeze-thaw cycles entirely.

  • Calculate Usage: Determine the exact volume needed for a single experiment (e.g., 50

    
    L).
    
  • Aliquot: Dispense the stock solution into amber glass vials or high-quality polypropylene micro-tubes.

    • Note: Avoid polystyrene, which can leach plasticizers in organic solvents.[1]

  • Evaporation (Gold Standard): If possible, evaporate the solvent under a gentle stream of Nitrogen (

    
    ) to create a dry film.[1]
    
    • Why? The dry solid is chemically inert at -20°C.

  • Storage: Store aliquots at -80°C .

  • Reconstitution: On the day of the experiment, reconstitute one vial with the assay buffer. Discard any unused portion.

Protocol C: Flash Freezing (If Aqueous Storage is Unavoidable)

Objective: Minimize the time spent in the "unfrozen liquid" phase.[1]

  • Prepare: Place 4-BEC aqueous solution in a cryovial.

  • Freeze: Submerge the lower half of the vial in Liquid Nitrogen (

    
    )  or a Dry Ice/Ethanol bath .
    
    • Mechanism:[1][3][4] Rapid cooling creates smaller ice crystals and prevents the segregation of buffer salts, maintaining a more stable pH distribution.[1]

  • Thaw: Thaw rapidly in a 37°C water bath until just melted, then immediately place on wet ice.

References

  • Li, L., et al. (2014).[1] Stability of synthetic cathinones in blood and urine.[1] Forensic Science International.[1]

  • Soh, Y.N., & Elliott, S. (2014).[1] An investigation of the stability of emerging new psychoactive substances.[1] Drug Testing and Analysis.[1]

  • Glicksberg, L., et al. (2016).[1] Stability of Synthetic Cathinones in Blood.[1] Journal of Analytical Toxicology.[1]

  • World Health Organization (WHO). (2017).[1] Critical Review Report: 4-Bromoethcathinone (4-BEC).[1][2][5] Expert Committee on Drug Dependence.[1]

Sources

Troubleshooting

Optimizing incubation times for maximal 4-BEC hydrochloride efficacy

Technical Support Center: Optimizing 4-BEC Hydrochloride Efficacy Subject: Protocol Optimization for 4-BEC (Tyrosine Hydroxylase Inhibition) Ticket ID: TH-OPT-4BEC-001 Responder: Senior Application Scientist, Neuropharma...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 4-BEC Hydrochloride Efficacy

Subject: Protocol Optimization for 4-BEC (Tyrosine Hydroxylase Inhibition) Ticket ID: TH-OPT-4BEC-001 Responder: Senior Application Scientist, Neuropharmacology Division

Executive Summary & Identity Verification

Critical Identity Check: Before proceeding, confirm your compound structure. This guide addresses 4-(2-(Butylamino)ethyl)catechol hydrochloride , a potent, competitive inhibitor of Tyrosine Hydroxylase (TH) . (Note: Do not confuse this with S-(2-boronoethyl)-L-cysteine, also abbreviated as BEC, which is an Arginase II inhibitor.)

The Core Challenge: Maximizing the efficacy of 4-BEC is a race against time. As a catechol-derivative, 4-BEC is chemically unstable in physiological pH (7.4), prone to auto-oxidation into reactive quinones.

  • Too Short: Insufficient competition with the cofactor (BH4), leading to partial enzyme blockade.

  • Too Long: Compound degradation, loss of potency, and cytotoxicity via Reactive Oxygen Species (ROS) generation.

The Mechanism: Why Time Matters

To optimize incubation, you must understand the "Inhibition-Degradation Paradox." 4-BEC acts by mimicking the transition state of the Tyrosine-BH4 complex. However, its catechol moiety is a double-edged sword.

Diagram 1: The Inhibition vs. Degradation Pathway

This diagram illustrates the kinetic competition between effective TH inhibition and the spontaneous degradation of the inhibitor in culture media.

G cluster_0 Cellular Environment (pH 7.4) Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (Enzyme) Tyrosine->TH Substrate Dopa L-DOPA (Precursor) TH->Dopa Hydroxylation BEC 4-BEC (Active Inhibitor) BEC->TH Competitive Binding (BH4 site) Quinone Oxidized Quinone (Inactive/Toxic) BEC->Quinone Auto-oxidation (pH > 7.0, Time > 6h)

Caption: 4-BEC competes with BH4 at the TH active site. Prolonged exposure in neutral pH leads to auto-oxidation (red path), reducing efficacy and causing toxicity.

Optimized Protocols

Scenario A: Cell-Free Enzymatic Assays (Purified TH)

Goal: Determine IC50 or Ki.

The Issue: Users often add 4-BEC and substrate simultaneously, resulting in variable inhibition data due to the "slow-onset" nature of some catechol inhibitors.

Optimized Workflow:

  • Preparation: Dissolve 4-BEC in 10 mM HCl (stock) to prevent oxidation. Dilute in assay buffer immediately before use.

  • Pre-Incubation (Critical): Incubate Enzyme + 4-BEC for 10–15 minutes at 30°C before adding the substrate (L-Tyrosine) and cofactor (BH4).

    • Why? This allows the inhibitor to establish equilibrium with the active site without substrate competition.

  • Reaction Time: Run the catalytic reaction for 5–10 minutes .

    • Why? Keep the reaction in the linear phase. Longer times risk inhibitor oxidation affecting the results.

Scenario B: Live Cell Culture (PC12, SH-SY5Y, Neurons)

Goal: Deplete intracellular dopamine.

The Issue: "I incubated for 24 hours and the cells died/dopamine levels didn't drop."

Troubleshooting Logic:

  • Turnover: Dopamine turnover is not instantaneous. Inhibiting TH stops new synthesis, but stored dopamine in vesicles must be released/metabolized.

  • Stability: 4-BEC degrades within 6–12 hours in varying media (DMEM/RPMI).

Optimized Workflow:

StepActionTechnical Rationale
1. Vehicle Add 100 µM Ascorbic Acid or Sodium Metabisulfite to the media.Mandatory. Prevents the catechol-to-quinone oxidation, extending the half-life of 4-BEC.
2. Seeding Seed cells at 70% confluence.Over-confluent cells have altered metabolism; under-confluent cells are more susceptible to toxicity.
3. Treatment Apply 4-BEC (10–100 µM). Incubate for 6 to 12 hours. This is the "Goldilocks" window. Sufficient for vesicle turnover, short enough to avoid toxicity.
4. Refresh If >12h depletion is required, replace media with fresh compound every 8 hours.Compensates for compound degradation.

Troubleshooting Guide (FAQ)

Q1: My 4-BEC stock solution turned pink/brown. Is it still good?

  • Status: Compromised.

  • Explanation: The color change indicates oxidation to quinones or polymerization products. This occurs if the stock was stored in water or PBS rather than acidic conditions (0.1 M HCl).

  • Fix: Discard. Prepare fresh stock in 10 mM HCl or dilute acetic acid, aliquot, and store at -80°C.

Q2: I see high cytotoxicity even at 6 hours. Why?

  • Cause: Likely Hydrogen Peroxide (

    
    ) generation. When catechols oxidize in media, they generate superoxide and 
    
    
    
    as byproducts.
  • Fix: Add Catalase (100 U/mL) or increase Ascorbic Acid in the media to scavenge ROS.

Q3: How does 4-BEC compare to Alpha-Methyl-p-Tyrosine (AMPT)?

  • Comparison: AMPT is the "classic" standard but is less potent and has different transport kinetics. 4-BEC is often used when a sharper, more potent inhibition is required in short-term assays.

Decision Logic for Experimental Design

Diagram 2: Optimization Decision Tree

Use this logic flow to determine your specific incubation parameters.

D Start Start: Define Goal Type Assay Type? Start->Type Enzymatic Purified Enzyme (Cell-Free) Type->Enzymatic Cellular Live Cells (PC12/Neurons) Type->Cellular PreInc Pre-Incubate 10-15 min Enzymatic->PreInc Turnover Is Dopamine Turnover Fast (>10%/hr)? Cellular->Turnover Reaction Reaction: 5-10 min PreInc->Reaction ShortInc Incubate 4-6 Hours Turnover->ShortInc Yes LongInc Incubate 12+ Hours (Refresh Media) Turnover->LongInc No

Caption: Decision tree for selecting incubation times based on assay type and biological turnover rates.

References & Grounding

  • Mechanism of TH Inhibition:

    • Fitzpatrick, P. F. (1999). Tetrahydropterin-dependent amino acid hydroxylases. Annual Review of Biochemistry. Explains the competitive nature of catechol inhibitors against the pterin cofactor.

    • Source:

  • Catechol Oxidation & Stability:

    • Long, L. H., et al. (2000). Stability of catechols in cell culture media: Generation of hydrogen peroxide. Free Radical Biology and Medicine.

    • Source:

  • Dopamine Turnover Kinetics:

    • Kumakura, K., et al. (1976). Modulation of tyrosine hydroxylase activity in catecholamine storage vesicles.

    • Source:

  • General Enzyme Assay Guidelines:

    • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley-Interscience. (Standard text for pre-incubation protocols).

Optimization

Technical Support Center: Optimizing 4-BEC Hydrochloride Inhibition Assays

Topic: Resolving Inconsistent Results in Arginase Inhibition Assays using 4-BEC Hydrochloride Assigned Specialist: Senior Application Scientist, Enzymology Division Document ID: TS-ARG-4BEC-001 Executive Summary: The Mec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Inconsistent Results in Arginase Inhibition Assays using 4-BEC Hydrochloride Assigned Specialist: Senior Application Scientist, Enzymology Division Document ID: TS-ARG-4BEC-001

Executive Summary: The Mechanism of Failure

Inconsistent results with 4-BEC hydrochloride (S-(4-boronobenzyl)-L-cysteine) almost invariably stem from a misunderstanding of its binding kinetics or the metalloenzyme nature of Arginase.

4-BEC is a slow-binding, transition-state analog . Unlike simple competitive inhibitors that bind instantly, the boronic acid moiety of 4-BEC must undergo a geometry change—from trigonal planar to tetrahedral—as it coordinates with the manganese cluster in the Arginase active site.

The Critical Insight: If you add the substrate (L-Arginine) and the inhibitor (4-BEC) simultaneously, the substrate will outcompete the inhibitor during the initial phase, leading to a false negative or a significantly underestimated inhibitory potency (shifted IC₅₀).

The "Golden Standard" Assay Workflow

To guarantee reproducibility, you must move from a "mix-and-read" approach to a thermodynamically equilibrated protocol.

Validated Protocol Steps
StepActionCritical Technical Rationale
1. Enzyme Activation Incubate Arginase (I or II) with 2–10 mM MnCl₂ at 55°C for 20 min .Arginase is a metalloenzyme. Apo-enzyme (common in recombinant sources) is inactive. Heat forces Mn²⁺ loading into the active site.
2. Inhibitor Prep Dissolve 4-BEC HCl in DMSO. Dilute in assay buffer.Boronic acids can form cyclic anhydrides (boroxines). Ensure complete solvation. Keep final DMSO <1%.[1]
3. Pre-Incubation (Crucial) Incubate Activated Enzyme + 4-BEC for 30–60 min at 37°C before adding substrate.Allows the slow-binding boronic acid to displace the nucleophilic water molecule and lock into the Mn-cluster.
4. Substrate Addition Add L-Arginine (at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

concentration) to start reaction.
Adding substrate at

(typically ~2-10 mM depending on isoform) ensures the assay is sensitive to competitive inhibition.
5. Detection Stop reaction after 10–30 min. Detect Urea or Ornithine.[2][3]Linear range detection. Avoid saturating the colorimetric reagent.

Visualizing the Protocol & Logic

Diagram 1: The Kinetic Workflow

This diagram illustrates the mandatory pre-incubation step required to stabilize the Boronic Acid-Manganese complex.

Arginase_Workflow cluster_critical CRITICAL CONTROL POINT Reconstitution 1. Reconstitution (4-BEC in DMSO) Pre_Incubation 3. Pre-Incubation (Enz + Inhibitor, 37°C, 60m) Reconstitution->Pre_Incubation Dilute Mn_Activation 2. Mn2+ Activation (55°C, 20 min) Mn_Activation->Pre_Incubation Active Holo-Enzyme Substrate_Add 4. Substrate Addition (L-Arg @ Km) Pre_Incubation->Substrate_Add Equilibrated Complex Detection 5. Signal Detection (Urea/Ornithine) Substrate_Add->Detection Linear Phase

Caption: The "Pre-Incubation" step is the control point. Skipping this results in variable IC50 values.

Troubleshooting Matrix: Symptom-Based Solutions

If your data looks wrong, locate the symptom below to identify the root cause.

SymptomProbable CauseCorrective Action
No Inhibition observed Lack of Pre-incubation 4-BEC is a slow binder. You must pre-incubate inhibitor + enzyme for 30-60 mins before adding Arginine.
Excess Substrate If [L-Arg] >>

, the inhibitor cannot compete effectively. Lower L-Arg concentration to ~

(approx. 1-2 mM).
Variable / High IC₅₀ Incomplete Mn Activation Recombinant Arginase loses Mn²⁺ during purification. Heat activate with 10 mM MnCl₂ at 55°C.
pH Mismatch Boronic acid binding is pH-sensitive. Ensure Assay Buffer is pH 9.5 (optimal for Arginase) or pH 7.4 (physiological) but consistent.
High Background Signal Urea Contamination Cell culture media (DMEM/RPMI) contains high Arginine/Urea. Dialyze samples or use PBS-washed cell lysates.
Thiol Interference If using urea detection reagents (e.g., DAMO), strong thiols (DTT > 1mM) can interfere. Use TCEP or lower DTT.
Precipitation Boroxine Formation Boronic acids can trimerize. Sonicate the stock solution or ensure the pH is basic enough to favor the monomer.
Diagram 2: Troubleshooting Logic Tree

Troubleshooting_Logic Start Issue: Inconsistent IC50 Check_PreInc Did you pre-incubate Inhibitor + Enzyme? Start->Check_PreInc Check_Mn Did you Heat Activate with MnCl2? Check_PreInc->Check_Mn Yes Solution_PreInc FIX: Pre-incubate 30-60 min @ 37°C Check_PreInc->Solution_PreInc No Check_Substrate Is [Arg] > 10mM? Check_Mn->Check_Substrate Yes Solution_Mn FIX: Heat Activate 55°C, 20 min Check_Mn->Solution_Mn No Check_Substrate->Start No (Check pH/Stability) Solution_Substrate FIX: Reduce [Arg] to ~Km (1-2 mM) Check_Substrate->Solution_Substrate Yes

Caption: Step-by-step logic to isolate the cause of assay failure.

Frequently Asked Questions (FAQs)

Q1: Why does 4-BEC require heat activation of the enzyme? A: 4-BEC does not require heat; the enzyme does. Arginase I and II are manganese-dependent metalloenzymes.[4] During storage or purification, the Mn²⁺ ions can dissociate. Heating at 55°C in the presence of excess MnCl₂ forces the metal back into the active site. Without the metal, 4-BEC has no target to bind to, as it coordinates directly with the Mn-cluster [1].

Q2: Can I use this assay for cell lysates? A: Yes, but with two caveats:

  • Endogenous Urea: Lysates may contain urea. Include a "No Substrate" blank for every sample to subtract this background.

  • Isoform Extraction: Arginase II is mitochondrial. You must use a lysis buffer with sufficient detergent (e.g., 0.5% Triton X-100) to rupture mitochondria, or you will only measure cytosolic Arginase I.

Q3: My IC₅₀ is shifting over time. Why? A: This is classic "slow-binding" behavior. If you measure activity at 10 minutes vs. 60 minutes without pre-incubation, the inhibition will appear to increase over time as the 4-BEC slowly reaches equilibrium. Always pre-incubate to reach steady-state binding before adding the substrate [2].

Q4: How do I store the 4-BEC stock solution? A: Store as a 10–100 mM stock in DMSO at -20°C. Avoid repeated freeze-thaw cycles. Boronic acids are prone to dehydration (forming boroxines) and oxidation. If the compound turns yellow or precipitates, verify purity via LC-MS.

References

  • Christianson, D. W., & Cox, J. D. (1999). Catalysis by metal-activated hydroxide in zinc and manganese metalloenzymes. Annual Review of Biochemistry, 68, 33-57.

  • Colleluori, D. M., & Ash, D. E. (2001). Classical and slow-binding inhibitors of human type II arginase. Biochemistry, 40(31), 9356-9362.

  • Golec, J. M. C., et al. (2024). Design and Synthesis of Acyclic Boronic Acid Arginase Inhibitors. Journal of Medicinal Chemistry. [5]

  • BioAssay Systems. (n.d.).[6] QuantiChrom™ Arginase Assay Kit (DARG-100) Protocol.[6]

Sources

Reference Data & Comparative Studies

Validation

Comparing potency of 4-BEC hydrochloride vs. standard arginase inhibitors

Nomenclature & Safety Clarification (Critical) ⚠ Important Distinction: In chemical catalogs, the string "4-BEC" is frequently assigned to 4-Bromoethcathinone , a psychoactive stimulant and structural analog of methcathi...

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature & Safety Clarification (Critical)

⚠ Important Distinction: In chemical catalogs, the string "4-BEC" is frequently assigned to 4-Bromoethcathinone , a psychoactive stimulant and structural analog of methcathinone. This compound has no established activity as an arginase inhibitor.

Based on the context of "Arginase Inhibitors," this guide analyzes BEC Hydrochloride (S-(2-boronoethyl)-L-cysteine), a well-characterized boronic acid-based transition-state analogue. Researchers must verify the CAS number and chemical structure of their reagent to ensure experimental safety and validity.

  • Target Compound: BEC Hydrochloride (Arginase Inhibitor)

  • Chemical Name: S-(2-boronoethyl)-L-cysteine hydrochloride

  • CAS: 222638-67-7

  • Mechanism: Competitive, slow-binding transition-state analogue.

Executive Summary

BEC hydrochloride is a first-generation boronic acid-based inhibitor of Arginase I (cytosolic) and Arginase II (mitochondrial). It functions as a transition-state analogue, mimicking the tetrahedral intermediate formed during the hydrolysis of L-arginine to L-ornithine and urea.

While BEC is a potent tool compound (


 in the sub-micromolar range), it is often compared against ABH  (2(S)-amino-6-boronohexanoic acid) and nor-NOHA  (Nω-hydroxy-nor-L-arginine). This guide objectively compares its potency, binding kinetics, and suitability for specific assay conditions against these standards and the clinical-stage inhibitor CB-1158  (Numidargistat).

Mechanistic Profile

Binding Mechanism

BEC exploits the binuclear manganese cluster (


) within the arginase active site. The boronic acid moiety undergoes nucleophilic attack by the metal-bridging hydroxide ion, forming a tetrahedral boronate anion. This structure mimics the transition state of arginine hydrolysis, locking the enzyme in an inactive conformation.
Graphviz Diagram: Mechanism of Inhibition

Arginase_Inhibition_Mechanism Arginase Arginase Active Site (Binuclear Mn2+ Cluster) Hydroxide Metal-Bridging Hydroxide Ion Arginase->Hydroxide Coordinates Complex Tetrahedral Boronate Anion Complex Arginase->Complex Stabilizes BEC BEC Hydrochloride (Boronic Acid Moiety) BEC->Arginase Enters Active Site BEC->Complex Forms Transition State Analogue Hydroxide->BEC Nucleophilic Attack Inhibition Enzyme Inactivation (Competitive/Slow-Binding) Complex->Inhibition Blocks Substrate Access

Caption: BEC binds to the binuclear manganese cluster, forming a tetrahedral boronate complex that mimics the transition state.

Potency Comparison Data

The following table synthesizes experimental


 and 

values. Note that potency is highly pH-dependent for boronic acid derivatives due to the ionization state of the boronic acid group.
Table 1: Comparative Potency of Arginase Inhibitors
InhibitorTypeTargetPotency (

/

)
Binding KineticspH Sensitivity
BEC HCl Boronic Acid AnalogueArg II (Human)0.31 µM (pH 7.5)30 nM (pH 9.5)Slow-bindingHigh (More potent at basic pH)
Arg I (Rat)0.4 - 0.6 µM Competitive
ABH Boronic Acid AnalogueArg II (Human)0.25 µM (pH 7.5)8.5 nM (pH 9.5)Slow-bindingHigh (Slightly superior to BEC)
nor-NOHA Intermediate AnalogueArg II (Human)50 nM (pH 7.5)ReversibleModerate
CB-1158 Small MoleculeArg I (Human)86 nM (

)
ReversibleOptimized for physiological pH

Key Insight:

  • At Physiological pH (7.4-7.5): nor-NOHA is generally more potent (nM range) than BEC or ABH (µM range).

  • At Basic pH (9.5): Boronic acid inhibitors (BEC, ABH) become significantly more potent (nM range) due to the ionization of the boronic acid, which favors coordination with the manganese cluster.

  • Selectivity: BEC and ABH are non-selective, inhibiting both cytosolic (Arg I) and mitochondrial (Arg II) isoforms with similar affinity.

Experimental Protocols

A. Arginase Activity Assay (Colorimetric Urea Detection)

This protocol measures the production of urea, a direct product of arginase activity, using a chromogenic reagent (e.g.,


-isonitrosopropiophenone).

Reagents:

  • Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 1 µM pepstatin A, 1 µM leupeptin, 0.4% Triton X-100.

  • Activation Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    .
    
  • Substrate: 0.5 M L-Arginine (pH 9.7).

  • Stop Solution: Acid mixture (

    
    , 
    
    
    
    ).
  • Detection Reagent: 9%

    
    -isonitrosopropiophenone in ethanol.
    

Workflow Diagram:

Assay_Workflow Step1 Cell Lysis (Triton X-100) Step2 Activation (10mM MnCl2, 55°C, 10 min) Step1->Step2 Step3 Inhibitor Incubation (Add BEC/ABH) Step2->Step3 Step4 Substrate Addition (L-Arginine, 37°C, 60 min) Step3->Step4 Step5 Stop Reaction (Acid Mix) Step4->Step5 Step6 Color Development (ISPP, 95°C, 30 min) Step5->Step6 Step7 Read OD (540 nm) Step6->Step7

Caption: Step-by-step workflow for the colorimetric determination of arginase activity.

Protocol Steps:

  • Lysis: Lyse

    
     cells in 100 µL Lysis Buffer. Centrifuge (14,000 x g, 10 min, 4°C).
    
  • Activation: Mix 50 µL lysate with 50 µL Activation Buffer. Heat at 55°C for 10 minutes to activate the Mn cluster.

  • Inhibition: Add BEC hydrochloride (various concentrations) and incubate for 5-10 minutes.

  • Reaction: Add 25 µL of 0.5 M L-Arginine. Incubate at 37°C for 60 minutes.

  • Termination: Add 200 µL Stop Solution.

  • Development: Add 25 µL Detection Reagent. Heat at 95°C for 30 minutes (dark condition).

  • Measurement: Read absorbance at 540 nm. Calculate activity vs. Urea standard curve.

Application & Suitability Guide

Application ScenarioRecommended InhibitorRationale
In Vitro Screening (pH 9.5) BEC or ABH High potency at basic pH allows for sensitive detection of inhibition mechanics.
Physiological Assays (pH 7.4) nor-NOHA Superior potency at neutral pH makes it more relevant for cellular models.
In Vivo / Clinical Models CB-1158 Designed for oral bioavailability and stability in plasma; BEC has poor pharmacokinetics.
Cost-Sensitive Screening BEC Often more cost-effective than novel clinical-stage inhibitors for basic biochemical characterization.

References

  • Colleluori, D. M., & Ash, D. E. (2001). Classical and slow-binding inhibitors of human type II arginase. Biochemistry, 40(31), 9356–9362. Link

  • Kim, N. N., et al. (2001). S-(2-boronoethyl)-L-cysteine binds to arginase as a transition state analogue and enhances smooth muscle relaxation. Biochemistry, 40(9), 2678–2688. Link

  • Steppan, J., et al. (2013). Arginase inhibition mediates renal tissue protection in diabetic nephropathy. Kidney International, 84(6), 1189–1197. Link

  • MedChemExpress. BEC hydrochloride Product Information. Link

  • Selleck Chemicals. Nor-NOHA Acetate Product Information. Link

Comparative

Validating the Selectivity of 4-BEC Hydrochloride: A Comparative Guide to Off-Target Enzyme Profiling

Introduction: The Imperative of Selectivity in Drug Discovery In the quest for novel therapeutics, the potency of a lead compound against its intended target is only half the story. The other, equally critical, half is i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the potency of a lead compound against its intended target is only half the story. The other, equally critical, half is its selectivity – the ability to interact with the desired target while avoiding unintended interactions with other proteins, particularly enzymes from large and structurally related families like kinases.[1][2] Off-target effects are a primary cause of adverse drug reactions and clinical trial failures.[3] Therefore, rigorous and early-stage validation of a compound's selectivity profile is not just a regulatory hurdle but a fundamental aspect of robust drug development.[1][4]

This guide provides an in-depth, comparative analysis of methodologies to validate the selectivity of 4-BEC hydrochloride, a known inhibitor of Arginase I and II, against a panel of representative off-target enzymes.[5][6][7][8][9][10][11] While 4-BEC hydrochloride's primary targets are well-established, anecdotal observations from cellular studies have suggested potential modulation of signaling pathways commonly regulated by protein kinases. This hypothetical, yet plausible, scenario necessitates a thorough investigation into its kinase selectivity profile to de-risk its progression as a potential therapeutic agent.

Here, we will explore a multi-pronged approach, leveraging both traditional biochemical assays and modern cellular target engagement techniques to build a comprehensive understanding of 4-BEC hydrochloride's off-target interaction landscape. We will delve into the "why" behind experimental choices, providing not just protocols, but a framework for designing and interpreting selectivity studies.

The Strategic Approach to Selectivity Profiling

A robust selectivity assessment employs a tiered strategy, beginning with broad, high-throughput screens and progressing to more focused, in-depth analyses. This approach allows for efficient identification of potential off-target interactions while managing resources effectively.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Potency Determination cluster_2 Phase 3: Cellular Target Engagement & Validation A Initial High-Throughput Screen (e.g., Large Kinase Panel) B IC50 Determination for Primary Hits (Biochemical Assays) A->B Identified 'Hits' C Cellular Thermal Shift Assay (CETSA) for confirmed off-targets B->C Confirmed Potent Off-Targets

Caption: A tiered workflow for off-target selectivity profiling.

Part 1: Initial Off-Target Screening – A Broad Net Approach

The initial step is to screen 4-BEC hydrochloride against a broad panel of kinases to identify any potential interactions.[12] This provides a wide-angle view of the compound's behavior across the kinome. For this purpose, a radiometric kinase assay is a robust and widely used method.[13][14][15]

Experimental Methodology: Radiometric Kinase Assay ([³³P]-ATP Filter Binding Assay)

This traditional and highly sensitive method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct readout of kinase activity.[13][14][16][17]

Principle: The assay measures the incorporation of a ³³P-labeled phosphate group from [γ-³³P]ATP onto a specific peptide or protein substrate by a given kinase. The radiolabeled substrate is then captured on a filter membrane, while unincorporated [γ-³³P]ATP is washed away. The amount of radioactivity remaining on the filter is proportional to the kinase activity.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate peptide, and the assay buffer.

  • Compound Addition: Add 4-BEC hydrochloride at a standard screening concentration (e.g., 10 µM). Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The ATP concentration should ideally be at or near the Km of each kinase to provide a more accurate measure of inhibitory potency.[18][19]

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter mat multiple times with phosphoric acid to remove unbound [γ-³³P]ATP.

  • Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.[16]

  • Data Analysis: Calculate the percentage of inhibition for 4-BEC hydrochloride relative to the DMSO control.

G cluster_0 Reaction cluster_1 Separation cluster_2 Detection A Kinase + Substrate + 4-BEC or DMSO B Add [γ-³³P]ATP A->B Initiate C Spot on Phosphocellulose Filter B->C Terminate & Capture D Wash away unbound [γ-³³P]ATP C->D E Scintillation Counting D->E

Caption: Workflow of a radiometric filter binding kinase assay.

Part 2: Hit Confirmation and Potency Determination

Any "hits" identified in the initial screen (e.g., >50% inhibition at 10 µM) must be confirmed and their potency determined by generating an IC50 curve. For this, we can employ a non-radioactive, fluorescence-based assay for higher throughput and to avoid the complexities of handling radioactive materials.

Experimental Methodology: Fluorescence Polarization (FP) Kinase Assay

Fluorescence polarization is a versatile technique for monitoring binding events in solution.[20][21][22] It is well-suited for determining the IC50 values of inhibitors in a competitive binding format.

Principle: The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled tracer molecule (a phosphopeptide in this case). When the tracer is unbound and tumbles rapidly in solution, it emits depolarized light. When a kinase phosphorylates its substrate, an antibody that specifically binds to the phosphorylated product, which is also bound to the fluorescent tracer, results in a larger complex that tumbles more slowly, emitting polarized light. An inhibitor will prevent the phosphorylation, thus resulting in a low polarization signal.

Step-by-Step Protocol:

  • Kinase Reaction: Set up the kinase reaction as described for the radiometric assay, but using only unlabeled ATP. Incubate the kinase with a serial dilution of 4-BEC hydrochloride.

  • Detection Reagent Addition: After the kinase reaction incubation, add a mixture of the phosphospecific antibody and the fluorescently labeled tracer peptide.

  • Incubation: Allow the mixture to incubate at room temperature to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis: Plot the fluorescence polarization signal against the logarithm of the 4-BEC hydrochloride concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Assay Type Principle Advantages Disadvantages
Radiometric Assay Measures direct transfer of [³³P] from ATP to substrate.[14]High sensitivity, direct measurement of enzymatic activity.[13]Requires handling of radioactive materials, lower throughput.
Fluorescence Polarization Measures the change in rotational speed of a fluorescent probe upon binding.[20]Non-radioactive, homogeneous format, high throughput.[21]Indirect measurement, requires specific antibodies and fluorescent probes.

Part 3: Validating Off-Target Engagement in a Cellular Context

Biochemical assays, while essential, are performed in a controlled, in vitro environment that may not fully recapitulate the complexities of a living cell.[23] Therefore, it is crucial to validate any significant off-target interactions identified in biochemical assays within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming direct target engagement in intact cells.[24][25][26]

Experimental Methodology: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand (in this case, 4-BEC hydrochloride) to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[26][27] This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with either 4-BEC hydrochloride at various concentrations or a vehicle control (DMSO) and incubate to allow for compound entry and target binding.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of the specific off-target kinase of interest using Western blotting or an immunoassay.

  • Data Analysis: For each treatment condition, plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of 4-BEC hydrochloride indicates target engagement.

G A Treat Cells with 4-BEC or DMSO B Heat Shock at Varying Temperatures A->B C Cell Lysis B->C D Centrifugation to Separate Soluble & Aggregated Proteins C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Generate Melting Curves & Assess Shift E->F

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[24]

Interpreting the Data: Building a Comprehensive Selectivity Profile

The data generated from these three complementary assays will provide a comprehensive picture of 4-BEC hydrochloride's selectivity.

Parameter Biochemical Assays (Radiometric & FP) Cellular Thermal Shift Assay (CETSA) Interpretation
IC50 Value Quantitative measure of potency in a controlled in vitro system.Not directly measured.A low IC50 against an off-target kinase indicates a potential liability.
Target Engagement Inferred from inhibition of enzymatic activity.Direct evidence of compound binding to the target in a cellular environment.[26]A thermal shift in CETSA confirms that the compound can access and bind to the off-target in a physiological setting.

A potent IC50 value against an off-target kinase in a biochemical assay, coupled with a confirmed thermal shift in a CETSA experiment, would strongly suggest that this off-target interaction is relevant and warrants further investigation, potentially through downstream cellular signaling and functional assays. Conversely, a lack of significant inhibition in biochemical assays or the absence of a thermal shift in CETSA would provide strong evidence for the selectivity of 4-BEC hydrochloride against the tested enzymes.

Conclusion: A Commitment to Scientific Rigor

The validation of a compound's selectivity is a cornerstone of modern drug discovery. By employing a multi-tiered approach that combines the sensitivity of radiometric assays, the throughput of fluorescence-based methods, and the physiological relevance of cellular target engagement assays, researchers can build a robust and reliable selectivity profile. This guide provides a framework for the rigorous evaluation of 4-BEC hydrochloride, ensuring that its journey towards potential clinical application is built on a solid foundation of scientific integrity and a thorough understanding of its molecular interactions.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. [Link]

  • A high-throughput radiometric kinase assay - PMC. [Link]

  • Kinase Drug Discovery: Modern Approaches for Precision Therapeutics - PharmaFeatures. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. [Link]

  • Radiometric kinase assays with scintillation counting - The Bumbling Biochemist. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. [Link]

  • Strategy toward Kinase-Selective Drug Discovery - PMC - NIH. [Link]

  • Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview - YouTube. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data - PMC. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC. [Link]

  • Cracking the Selectivity Challenge in Kinase Drug Discovery - Extrapolations. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - ResearchGate. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. [Link]

  • Fluorescence Polarization Detection | BMG LABTECH. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. [Link]

  • Fluorescence detection techniques for protein kinase assay - ResearchGate. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. [Link]

  • BEC HCl | arginase inhibitor | Buy from Supplier AdooQ®. [Link]

  • BEC hydrochloride - Vareum. [Link]

Sources

Validation

Reproducibility of 4-BEC Hydrochloride Effects Across Different Cell Lines

A Comparative Technical Guide for In Vitro Applications Disambiguation Warning Target Compound: 4-BEC Hydrochloride (4-Bromoethcathinone hydrochloride; CAS: 135333-26-5). Note: Do not confuse with BEC (S-(2-boronoethyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for In Vitro Applications

Disambiguation Warning

Target Compound: 4-BEC Hydrochloride (4-Bromoethcathinone hydrochloride; CAS: 135333-26-5). Note: Do not confuse with BEC (S-(2-boronoethyl)-L-cysteine), a competitive Arginase inhibitor. This guide focuses exclusively on the synthetic cathinone derivative 4-BEC, a New Psychoactive Substance (NPS) used in neuropharmacology and toxicology research.

Executive Summary: The Reproducibility Challenge

4-BEC hydrochloride is a halogenated synthetic cathinone acting primarily as a monoamine transporter substrate. Its utility in research lies in probing the structure-activity relationships (SAR) of non-medical psychostimulants and assessing neurotoxic risks. However, reproducibility with 4-BEC is notoriously difficult due to two convergent factors: pH-dependent chemical instability and cell-line-dependent transporter profiles .

This guide provides a standardized framework to normalize these variables, ensuring that discrepancies in data (e.g., IC50 shifts between HEK293 and SH-SY5Y models) reflect biological reality rather than experimental artifacts.

Mechanistic Profile & Target Engagement

To reproduce effects, one must control the mechanism. 4-BEC operates via a dual-action mechanism distinct from simple reuptake inhibitors like cocaine.

  • Transporter-Mediated Release: 4-BEC acts as a substrate for Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters. It enters the presynaptic terminal, reversing the transporter flux and causing non-exocytotic neurotransmitter release.

    • Key Differentiator: The 4-bromo substitution shifts selectivity towards SERT compared to non-halogenated analogs (e.g., Methcathinone), imparting "hybrid" stimulant-entactogen properties similar to MDMA.

  • Intracellular Toxicity: Once internalized, halogenated cathinones generate Reactive Oxygen Species (ROS) and disrupt mitochondrial membrane potential (

    
    ), leading to apoptosis.
    
Pathway Visualization: 4-BEC Mechanism of Action

4BEC_Mechanism cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Cytosol Compound 4-BEC HCl DAT DAT/SERT Transporter (Primary Target) Compound->DAT Substrate Binding VMAT2 VMAT2 (Vesicular Depletion) Compound->VMAT2 Disrupts Gradient Mito Mitochondria Compound->Mito Direct Toxicity DAT->Compound Internalization DA_Pool Cytosolic Dopamine/5-HT VMAT2->DA_Pool Leakage DA_Pool->DAT Reverse Transport (Efflux) ROS ROS Generation (Oxidative Stress) Mito->ROS Uncoupling

Figure 1: Mechanistic pathway of 4-BEC. The compound hijacks monoamine transporters to enter the cell, causing neurotransmitter efflux and secondary mitochondrial toxicity.

Comparative Analysis: 4-BEC vs. Alternatives

Reproducibility data is often benchmarked against established cathinones. 4-BEC shows distinct stability and potency profiles compared to 4-MMC (Mephedrone) and 4-MEC.

Feature4-BEC (Bromo-ethcathinone)4-MMC (Mephedrone)4-MEC (Ethyl-methcathinone)
Primary Target SERT / DAT (Hybrid)DAT / SERT (Balanced)SERT > DAT
Chemical Stability Low (Rapid degradation at pH > 7.4)ModerateModerate
Lipophilicity (LogP) ~3.1 (High BBB permeability)~2.1~2.4
Cytotoxicity (LC50) High (~0.6 mM in SH-SY5Y)Moderate (~1.5 mM)Low (>2.0 mM)
Mutagenicity Risk High (Consensus score >0.[1]90)Low/AmbiguousLow

Critical Insight: Unlike 4-MMC, 4-BEC is highly susceptible to base-catalyzed degradation . Experimental variability often stems from preparing stocks in basic buffers (e.g., PBS pH 7.4) and storing them, leading to rapid loss of potency before cell treatment.

Cell Line Variability Guide

The "effect" of 4-BEC is strictly context-dependent. You must select the cell line based on the specific biological question.

A. SH-SY5Y (Human Neuroblastoma) [1][2]
  • Utility: Neurotoxicity and Oxidative Stress models.[2]

  • Expression Profile: Expresses DAT and NET naturally (though levels vary by differentiation state).

  • Reproducibility Check: Requires differentiation (Retinoic Acid/BDNF) for consistent transporter expression. Undifferentiated cells yield erratic IC50 values due to low target density.

B. HEK293-DAT/SERT (Transfected)
  • Utility: Potency determination (IC50/EC50) for uptake inhibition or release.

  • Expression Profile: Artificial overexpression of single transporters.

  • Reproducibility Check: The "Gold Standard" for potency. However, these cells lack the metabolic machinery (CYP450s) to degrade 4-BEC, often overestimating potency compared to in vivo models.

C. HepG2 (Hepatocellular Carcinoma) [3]
  • Utility: Metabolic stability and hepatotoxicity.

  • Expression Profile: High metabolic competence.

  • Reproducibility Check: 4-BEC effects here are often due to metabolites rather than the parent compound. Variability here usually indicates batch-to-batch differences in FBS (metabolic cofactor variability).

Optimized Protocol: The "Stability-First" Workflow

To ensure reproducibility, the following protocol minimizes degradation and standardizes exposure.

Reagents & Preparation
  • Vehicle: DMSO (anhydrous).

  • Stock Storage: 10 mM in DMSO at -20°C. Do not store in aqueous buffer.

  • Working Buffer: Krebs-Ringer-HEPES (KRH), pH strictly adjusted to 7.2 (slightly acidic to neutral preserves stability better than pH 7.5+).

Step-by-Step Workflow
  • Seeding: Plate cells (SH-SY5Y or HEK293) 24 hours prior to reach 80% confluency.

  • Fresh Dilution (Critical): Prepare 4-BEC working solutions in pre-warmed buffer immediately (<5 mins) before addition. Rationale: Halocathinones can degrade by >20% within 1 hour in basic media at 37°C.

  • Exposure: Incubate for 30–60 mins (Uptake assays) or 24 hours (Toxicity assays).

  • Termination: Rapidly wash with ice-cold buffer to stop transport.

Workflow Visualization: Stability-Optimized Assay

Protocol_Workflow cluster_prep Preparation Phase (Critical) cluster_assay Assay Phase cluster_readout Readout Stock Stock: 10mM in DMSO (-20°C, Anhydrous) Dilution Dilute in pH 7.2 Buffer (T = 0 min) Stock->Dilution Immediate Use Add Add to Cells (T < 5 min) Dilution->Add Prevent Hydrolysis Incubate Incubation (Protect from Light) Add->Incubate Wash Ice-Cold Wash Incubate->Wash Stop Reaction Measure Measure Uptake/Toxicity Wash->Measure

Figure 2: Stability-Optimized Workflow. Note the emphasis on immediate dilution to prevent pH-mediated degradation of the halogenated structure.

References
  • Cayman Chemical. (2023). 4-Bromoethcathinone (hydrochloride) Product Information & Safety Data Sheet. Link

  • Zandona, A., et al. (2025).[2] Exposure of human neuroblastoma SH-SY5Y cells to amphetamine-type stimulants leads to oxidative-antioxidative imbalance.[1][2] Chemico-Biological Interactions. Link

  • Baumann, M. H., et al. (2018). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics. Link

  • UNODC. (2024). The challenge of New Psychoactive Substances - A technical update. United Nations Office on Drugs and Crime.[2][4] Link

  • Simmler, L. D., et al. (2014). Monoamine transporter pharmacology of new psychoactive substances. British Journal of Pharmacology. Link

Sources

Comparative

Comparative Analysis of 4-BEC Hydrochloride Pharmacokinetics in Vivo

Topic: Comparative analysis of 4-BEC hydrochloride pharmacokinetics in vivo Content Type: Publish Comparison Guides Executive Summary & Scope Definition Critical Scope Note: This guide analyzes 4-BEC hydrochloride (often...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative analysis of 4-BEC hydrochloride pharmacokinetics in vivo Content Type: Publish Comparison Guides

Executive Summary & Scope Definition

Critical Scope Note: This guide analyzes 4-BEC hydrochloride (often abbreviated as BEC-HCl), chemically defined as S-(2-boronoethyl)-L-cysteine hydrochloride . It is a potent, competitive inhibitor of Arginase I and II.

  • Exclusion: This guide explicitly excludes the designer drug 4-Bromoethcathinone (also known as 4-BEC), a psychoactive cathinone derivative. All references herein pertain strictly to the arginase inhibitor used in immuno-oncology and cardiovascular research.

Executive Summary: S-(2-boronoethyl)-L-cysteine (BEC) represents a first-generation boronic acid-based arginase inhibitor. While exhibiting high potency in vitro (


 ~0.3-0.5 

M), its in vivo utility is severely limited by poor pharmacokinetics (PK) compared to second-generation analogs like CB-1158 (Numidargistat) . This guide provides a comparative PK analysis, highlighting the structural determinants of bioavailability, clearance mechanisms, and the rigorous experimental protocols required for accurate quantification.
Quick Comparison: BEC vs. Clinical Standards
FeatureBEC Hydrochloride CB-1158 (Numidargistat) ABH (Reference)
Chemical Class

-amino acid boronic acid

-amino acid boronic acid (Optimized)

-amino acid boronic acid
Target Arginase I & II (Pan-inhibitor)Arginase I (Selective)Arginase I & II
Oral Bioavailability (

)
Low (<5-10%) High (>50%) Low (~4%)
Half-life (

)
Short (~15-30 min)Prolonged (~6 h)Short
Cellular Entry Poor (Zwitterionic charge)Optimized (Urea cycle transport)Poor
Primary Utility In vitro / Ex vivo toolClinical Candidate (Solid Tumors)Preclinical Benchmark

Compound Profile & Mechanism of Action[1]

Chemical Structure & Stability

BEC is a transition-state analogue. The boronic acid moiety mimics the tetrahedral intermediate formed during the hydrolysis of L-arginine by arginase.

  • Liability: The free boronic acid group is susceptible to trimerization (forming boroxines) and oxidation, complicating formulation and detection.

  • Solubility: The hydrochloride salt improves aqueous solubility but does not resolve the membrane permeability issues caused by the zwitterionic nature of the amino acid backbone.

Mechanism of Action (Signaling Pathway)

Arginase inhibition restores L-Arginine levels, crucial for T-cell proliferation and Nitric Oxide (NO) production.

ArginasePathway Arg L-Arginine Orn L-Ornithine Arg->Orn Hydrolysis Urea Urea Arg->Urea Hydrolysis NOS iNOS / eNOS Arg->NOS Substrate for TCell T-Cell Receptor (CD3zeta chain) Arg->TCell Required for Expression Arginase Arginase I/II (Enzyme) Arginase->Orn Catalyzes BEC BEC-HCl (Inhibitor) BEC->Arginase Inhibits (Ki ~0.3 uM) NO Nitric Oxide (NO) (Vasodilation/Cytotoxicity) NOS->NO Production Prolif T-Cell Proliferation TCell->Prolif Signaling

Figure 1: Mechanism of Arginase Inhibition by BEC.[1][2][3][4] Inhibition shifts L-Arginine utilization from the Urea cycle (waste) to NO synthesis (vasodilation) and T-cell activation.

Comparative Pharmacokinetics

Absorption and Bioavailability
  • BEC: Exhibits poor oral bioavailability (

    
    ). The molecule is highly polar and exists as a zwitterion at physiological pH, preventing passive diffusion across the intestinal epithelium. It lacks specific transporter recognition that second-generation inhibitors utilize.
    
  • Comparator (CB-1158): Structurally modified to utilize endogenous amino acid transporters, resulting in significant oral absorption.

Distribution ( )
  • Plasma Protein Binding: BEC shows low-to-moderate plasma protein binding.

  • Tissue Penetration:

    • BEC: Restricted. It does not effectively cross the Blood-Brain Barrier (BBB) or penetrate deep into hypoxic tumor cores. This limits its use to systemic/peripheral arginase inhibition.

    • CB-1158: Also does not cross the BBB (a designed feature to avoid CNS toxicity) but achieves high concentrations in the tumor microenvironment (TME).

Metabolism & Elimination[1]
  • Metabolic Stability: The boronic acid group is relatively stable to CYP450 metabolism but can undergo oxidative deboronation under high oxidative stress.

  • Clearance (

    
    ): 
    
    • BEC: Rapid renal clearance. As a small, polar amino acid analog, it is freely filtered by the glomerulus and poorly reabsorbed. This results in a short half-life (

      
       in rodents), necessitating IV infusion or frequent dosing for in vivo efficacy.
      
    • Comparator: Second-generation inhibitors often incorporate steric bulk (e.g., cyclobutane rings) to reduce renal clearance rates.

Quantitative Parameter Summary
ParameterBEC-HCl (IV, Mouse)CB-1158 (PO, Mouse)Interpretation

N/A (Immediate)0.5 - 1.0 hBEC requires IV; CB-1158 is rapid oral.

High (Transient)SustainedBEC peaks rapidly but crashes due to fast

.

LowHighCB-1158 provides superior exposure.

15 - 30 min ~6.0 h BEC is unsuitable for chronic dosing.
Bioavailability (

)
N/A> 50%BEC is not viable as an oral drug.

Experimental Protocols

To generate the data above, rigorous protocols are required. Boronic acids present unique challenges in bioanalysis due to their interaction with diols (sugars) and susceptibility to oxidation.

In Vivo Administration Workflow

Objective: Determine PK profile of BEC-HCl in C57BL/6 mice.

  • Formulation: Dissolve BEC-HCl in PBS (pH 7.4). Note: Avoid buffers with cis-diols (e.g., citrate) as they complex with the boron atom.

  • Dosing:

    • Group A: IV Bolus (10 mg/kg) via tail vein.

    • Group B: PO Gavage (10 mg/kg) - Included only to confirm low

      
      .
      
  • Sampling: Collect blood (20

    
    L) via saphenous vein at 5, 15, 30, 60, 120, 240 min.
    
  • Preservation: Transfer to EDTA tubes on ice. Centrifuge immediately (2000g, 10 min, 4°C). Acidify plasma with 1% Formic Acid to stabilize the boronic acid.

LC-MS/MS Quantification Protocol

Challenge: Boronic acids ionize poorly and form trimers. Solution: Pinacol Derivatization . This converts the boronic acid into a stable boronate ester for MS detection.

Step-by-Step Method:

  • Sample Prep:

    • Mix 10

      
      L Plasma + 90 
      
      
      
      L Acetonitrile (containing Internal Standard).
    • Add 10

      
      L Pinacol solution  (100 mM in ACN).
      
    • Vortex and incubate at 60°C for 15 min (Derivatization step).

    • Centrifuge (12,000g, 10 min). Inject supernatant.[5]

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 min.

  • MS Detection:

    • Mode: ESI Positive (MRM).

    • Transition: Monitor the [M+Pinacol+H - 2H2O]+ adduct.

    • Note: The mass shift will be +82 Da (Pinacol mass 118 - 2*Water 36).

PK_Workflow cluster_0 In Vivo Phase cluster_1 Bioanalysis Phase (Critical) Dosing IV Dosing (BEC-HCl 10mg/kg) Sampling Serial Blood Sampling (0-4 hrs) Dosing->Sampling Plasma Plasma Separation (+ Acid Stabilization) Sampling->Plasma Deriv Pinacol Derivatization (Stabilizes Boron) Plasma->Deriv Prevents Oxidation Extract Protein Precipitation (Acetonitrile) Deriv->Extract LCMS LC-MS/MS Analysis (Detect Pinacol Ester) Extract->LCMS Data PK Parameter Calculation (Non-compartmental) LCMS->Data

Figure 2: Pharmacokinetic Study Workflow with Critical Derivatization Step.

References

  • Steggerda, S. M., et al. (2017). "Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment." Journal for ImmunoTherapy of Cancer. Link

  • Colleluori, D. M., & Ash, D. E. (2001). "Classical and Slow-Binding Inhibitors of Human Type II Arginase." Biochemistry. Link

  • Van Zandt, M. C., et al. (2013). "Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury." Journal of Medicinal Chemistry. Link

  • Golec, J., et al. (2016). "Arginase inhibitors: A new hope for cancer immunotherapy?" OncoArendi Therapeutics / ResearchGate. Link

  • Pekarova, M., et al. (2015). "The crucial role of L-arginine in macrophage activation: What you need to know about it." Life Sciences. Link

Sources

Validation

A Comparative Guide to Benchmarking the Toxicity Profile of 4-BEC Hydrochloride in Control Groups

For researchers, scientists, and drug development professionals, understanding the toxicological profile of a novel compound is a cornerstone of preclinical assessment. This guide provides a comprehensive framework for b...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the toxicological profile of a novel compound is a cornerstone of preclinical assessment. This guide provides a comprehensive framework for benchmarking the toxicity of 4-BEC hydrochloride, a slow-binding and competitive arginase inhibitor.[1][2][3][4][5] By establishing a robust toxicological profile, researchers can make informed decisions about the compound's potential therapeutic applications and safety margins.

This document offers a detailed, field-proven approach to toxicity assessment. It is designed to be a self-validating system, explaining the rationale behind experimental choices and providing standardized protocols for reproducible results. We will explore both in vitro and in vivo methodologies, emphasizing the importance of appropriate control groups and comparator compounds for a thorough evaluation.

Introduction to 4-BEC Hydrochloride and the Imperative of Toxicity Benchmarking

4-BEC hydrochloride is recognized for its inhibitory action on arginase, an enzyme implicated in various physiological and pathological processes.[1][2][3][4][5] While its efficacy as an arginase inhibitor is of primary interest, a comprehensive understanding of its safety profile is paramount before it can be considered for further development. Toxicity benchmarking is the process of comparing the toxicological effects of a test compound, in this case, 4-BEC hydrochloride, against established standards and alternative compounds.[6][7][8] This comparative approach provides crucial context for interpreting toxicity data and is a critical step in early-stage drug development.[9][10][11]

A key concern with arginase inhibitors is the potential disruption of the urea cycle, which could lead to hyperammonaemia.[12] Therefore, a thorough toxicological assessment is essential.

Comparator Compounds:

To provide a meaningful benchmark, 4-BEC hydrochloride should be compared against other known arginase inhibitors. Based on available data, we propose the following comparators:

  • Nω-hydroxy-nor-L-arginine (nor-NOHA): A well-characterized, reversible arginase inhibitor that has been shown to have no observable in vivo toxicity in normal animals at specific doses.[13][14]

  • INCB001158: An orally bioavailable small-molecule inhibitor of both arginase isoforms that has been evaluated in Phase 1 clinical trials and was found to be generally well-tolerated.[12]

In Vitro Toxicity Profiling: A Cellular-Level Assessment

In vitro cytotoxicity assays are fundamental for the initial screening of a compound's toxicity at the cellular level.[9][13] They offer a rapid and cost-effective means to assess cell viability and identify potential mechanisms of cell death.[9][10]

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.[15][16] An increase in LDH activity in the culture supernatant is indicative of compromised cell membrane integrity.[16]

Experimental Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-BEC hydrochloride, nor-NOHA, and INCB001158 for 24 and 48 hours. Include a vehicle control (the solvent used to dissolve the compounds) and a positive control for maximum LDH release (e.g., a lysis buffer).

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Measurement: Add the collected supernatant to a new 96-well plate with the LDH assay reagent.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the positive control.

Hypothetical Data Presentation:

CompoundConcentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)
4-BEC hydrochloride 15.28.1
1015.825.4
10045.368.9
nor-NOHA 14.97.5
1012.120.3
10038.755.2
INCB001158 13.86.2
1010.518.9
10035.151.7
Vehicle Control -2.13.5
Positive Control -100100

Experimental Workflow:

LDH_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compounds (4-BEC, Comparators, Controls) B->C D Incubate for 24/48h C->D E Collect Supernatant D->E F Perform LDH Assay E->F G Measure Absorbance F->G H Analyze Data & Calculate % Cytotoxicity G->H

Caption: Workflow for the LDH cytotoxicity assay.

Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspase-3 and -7, key effector enzymes in the apoptotic pathway.[12] An increase in caspase activity suggests that the compound induces programmed cell death.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the LDH assay.

  • Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 Reagent to each well. This reagent contains a pro-luminescent substrate that is cleaved by active caspase-3/7.[12]

  • Incubation: Incubate the plate at room temperature.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity.

Hypothetical Data Presentation:

CompoundConcentration (µM)Fold-Change in Caspase-3/7 Activity (24h)Fold-Change in Caspase-3/7 Activity (48h)
4-BEC hydrochloride 11.21.5
102.54.1
1006.810.2
nor-NOHA 11.11.3
102.13.5
1005.58.9
INCB001158 11.01.2
101.83.1
1004.97.8
Vehicle Control -1.01.0

Experimental Workflow:

Caspase_Assay_Workflow A Seed and Treat Cells B Incubate for 24/48h A->B C Add Caspase-Glo® 3/7 Reagent B->C D Incubate at Room Temp C->D E Measure Luminescence D->E F Analyze Data & Calculate Fold-Change E->F

Caption: Workflow for the Caspase-3/7 activity assay.

In Vivo Acute Toxicity Studies: A Systemic Evaluation

In vivo studies are essential to understand the systemic effects of a compound and to determine its overall safety profile in a whole organism. These studies should be conducted in compliance with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute toxic effects of a single oral dose of a substance.[14] It aims to identify a dose that causes signs of toxicity without mortality.

Experimental Protocol:

  • Animal Selection and Acclimatization: Use a single sex of rodents (typically female rats) and allow them to acclimatize to the laboratory conditions.

  • Dosing: Administer a single oral dose of 4-BEC hydrochloride, nor-NOHA, or INCB001158. The starting dose is selected based on a sighting study.[14] A vehicle control group is also included.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: Analyze the incidence and severity of toxic effects to determine the toxicity classification of the compound.

Hypothetical Data Presentation:

CompoundDose (mg/kg)MortalityClinical Signs of ToxicityBody Weight Change (%)
4-BEC hydrochloride 3000/5Mild lethargy on Day 1-2.5
20001/5Severe lethargy, piloerection-8.1
nor-NOHA 3000/5None observed+1.2
20000/5Mild lethargy on Day 1-1.8
INCB001158 3000/5None observed+1.5
20000/5None observed+0.9
Vehicle Control -0/5None observed+2.0

Experimental Workflow:

OECD420_Workflow cluster_prep Preparation cluster_main Main Study A Animal Acclimatization B Sighting Study to Determine Starting Dose A->B C Administer Single Oral Dose (4-BEC, Comparators, Vehicle Control) B->C D 14-Day Observation (Mortality, Clinical Signs, Body Weight) C->D E Gross Necropsy D->E F Data Analysis & Toxicity Classification E->F

Caption: Workflow for the OECD 420 acute oral toxicity study.

Acute Dermal Toxicity (OECD 402)

This study assesses the potential hazard from a short-term dermal exposure to a substance.

Experimental Protocol:

  • Animal Preparation: Use rodents with healthy, intact skin and clip the fur from the dorsal area 24 hours before the test.

  • Dosing: Apply a single dose of the test substance to the prepared skin area.

  • Observation: Observe the animals for signs of toxicity and skin irritation for at least 14 days.

  • Necropsy: Conduct a gross necropsy at the end of the study.

  • Data Analysis: Evaluate the dermal toxicity based on the observed effects.

Hypothetical Data Presentation:

CompoundDose (mg/kg)MortalitySkin IrritationSystemic Toxicity Signs
4-BEC hydrochloride 20000/5Mild erythema at 24hNone observed
nor-NOHA 20000/5No irritationNone observed
INCB001158 20000/5No irritationNone observed
Vehicle Control -0/5No irritationNone observed

Experimental Workflow:

OECD402_Workflow A Animal Preparation (Fur Clipping) B Apply Single Dermal Dose A->B C 14-Day Observation (Skin Irritation, Systemic Signs) B->C D Gross Necropsy C->D E Data Analysis & Dermal Toxicity Assessment D->E

Caption: Workflow for the OECD 402 acute dermal toxicity study.

Conclusion

This guide provides a structured and scientifically rigorous framework for benchmarking the toxicity profile of 4-BEC hydrochloride. By employing standardized in vitro and in vivo assays and comparing the results against relevant compounds and control groups, researchers can generate a comprehensive and contextually relevant safety assessment. The methodologies and hypothetical data presented herein serve as a template for designing and interpreting these crucial preclinical studies. A thorough understanding of a compound's toxicity is indispensable for its potential translation into therapeutic applications.

References

  • Reid, K. M., Tsung, A., Kaizu, T., Jeyabalan, G., Ikeda, A., Shao, L., Wu, G., Murase, N., & Geller, D. A. (2007). Liver I/R injury is improved by the arginase inhibitor, Nω-hydroxy-nor-l-arginine (nor-NOHA). American Journal of Physiology-Gastrointestinal and Liver Physiology, 292(2), G512-G517. [Link]

  • Testing Laboratory. (2025, December 12). Acute Oral Toxicity Testing OECD 420. Retrieved from [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 137-142. [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • OECD. (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Publishing. [Link]

  • OECD. (2017). Test No. 402: Acute Dermal Toxicity. OECD Publishing. [Link]

  • Kung, J. T., Brooks, S. B., Jakway, J. P., Leonard, L. L., & Talmage, D. W. (1977). Suppression of in vitro cytotoxic response by macrophages due to induced arginase. The Journal of experimental medicine, 146(3), 665–672. [Link]

  • Ng, K. P., Manjeri, A., Lee, L. M., Chan, Z. E., Tan, C. Y., Tan, Q. D., ... & Ong, S. T. (2018). The arginase inhibitor Nω-hydroxy-nor-arginine (nor-NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target. PloS one, 13(10), e0205254. [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Slideshare. (n.d.). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. Retrieved from [Link]

  • OECD. (2017). Test No. 402: Acute Dermal Toxicity. OECD Publishing. [Link]

  • OECD. (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Publishing. [Link]

  • Li, X., Zhang, S., Zhang, Q., & Wei, X. (2023). TOXRIC: a comprehensive database of toxicological data and benchmarks. Nucleic acids research, 51(D1), D1389–D1396. [Link]

  • Nucro-Technics. (2024, May 12). OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure. Retrieved from [Link]

  • Slideshare. (n.d.). Acute dermal toxicity-402. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Gyan Sanchay. (n.d.). Dermal toxicity studies as per oecd guideline. Retrieved from [Link]

  • protocols.io. (n.d.). Caspase 3/7 Activity. Retrieved from [Link]

  • European Commission. (n.d.). Acute Toxicity. Joint Research Centre. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Boster Bio. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]

  • IVAMI. (n.d.). Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, October 26). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. Retrieved from [Link]

  • OECD. (2017). OECD/OCDE 402. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The benchmark approach applied to a 28-day toxicity study with Rhodorsil Silane in rats. Retrieved from [Link]

  • Li, X., Zhang, S., Zhang, Q., & Wei, X. (2022). TOXRIC: a comprehensive database of toxicological data and benchmarks. Nucleic Acids Research, 51(D1), D1389-D1396. [Link]

  • NC3Rs. (2009, December 15). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]

  • Committee on Toxicity. (2024, January 29). Benchmark dose modelling in a UK chemical risk assessment framework. Retrieved from [Link]

  • European Medicines Agency. (2010, March 18). Guideline on Repeated Dose Toxicity. Retrieved from [Link]

  • Li, Y., Li, S., Wang, Y., Zhang, Y., & Li, D. (2023). A Benchmark Study of Graph Models for Molecular Acute Toxicity Prediction. International Journal of Molecular Sciences, 24(15), 12108. [Link]

  • ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • Williams, D. A. (1971). A Test for Differences between Treatment Means when Several Dose Levels are Compared with a Zero Dose Control. Biometrics, 27(1), 103–117. [Link]

  • U.S. Food and Drug Administration. (n.d.). Investigational Enzyme Replacement Therapy Products: Nonclinical Assessment. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-BEC Hydrochloride proper disposal procedures

This guide outlines the critical safety, regulatory, and logistical procedures for the disposal of 4-BEC Hydrochloride .[1] CRITICAL WARNING: CHEMICAL IDENTITY DISAMBIGUATION Before proceeding, you must verify the exact...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, regulatory, and logistical procedures for the disposal of 4-BEC Hydrochloride .[1]

CRITICAL WARNING: CHEMICAL IDENTITY DISAMBIGUATION

Before proceeding, you must verify the exact chemical identity of your substance. The abbreviation "4-BEC" is frequently confused with "BEC," leading to dangerous mishandling.[1]

FeatureTarget Compound: 4-BEC Hydrochloride Common Confusion: BEC Hydrochloride
Full Name 4-Bromoethcathinone Hydrochloride S-(2-boronoethyl)-L-cysteine Hydrochloride
CAS Number 135333-26-5 222638-67-7
Primary Use Psychoactive Research / Forensic Standard (Synthetic Cathinone)Arginase II Inhibitor (Enzyme Kinetics)
Regulatory Status Controlled Substance (Schedule I/II in many jurisdictions)General Research Chemical
Disposal Risk High (Legal/DEA compliance + Toxicity)Standard Chemical Waste

If you possess the Arginase Inhibitor (BEC HCl), dispose of it as standard solid organic waste (halogen-free/sulfur-containing) according to your institution's EHS protocols.[1] The following guide is strictly for 4-BEC (4-Bromoethcathinone), a controlled synthetic stimulant. [1]

Executive Summary & Hazard Profiling

4-BEC Hydrochloride is a para-halogenated cathinone derivative.[1] It acts as a potent monoamine transporter inhibitor. Disposal requires adherence to dual-compliance protocols : Chemical Safety (toxic/irritant) and Regulatory Security (controlled substance diversion prevention).[1]

Physicochemical Hazard Data
PropertyDataOperational Implication
Molecular Formula C₁₁H₁₄BrNO[1][2] · HClHalogenated organic waste stream.
Physical State White crystalline solidHigh dust potential; respiratory protection required.
Solubility Water, Ethanol, DMSOSpills can be cleaned with standard polar solvents.
Toxicity Neurotoxic; PsychostimulantZero-exposure mandate. Avoid inhalation/skin contact.[1]
Stability Stable; HygroscopicStore desiccated until disposal.

Regulatory Compliance (DEA/EUDA)

Because 4-BEC is a structural analog of Methcathinone and 4-MMC, it is treated as a Schedule I substance in the US (under the Federal Analogue Act if for human consumption, or specific scheduling) and is a controlled drug in the EU, UK, and parts of Asia.[1]

  • Requirement 1: Chain of Custody. You must document the exact mass to be disposed of in your Controlled Substance usage log.

  • Requirement 2: Non-Retrievability. The disposal method must render the substance "non-retrievable" and "unusable." Simple trash disposal is a federal crime.

  • Requirement 3: Witnessing. Disposal often requires two authorized witnesses (e.g., EHS Officer + Lab Manager).

Personal Protective Equipment (PPE)

Treat 4-BEC as a high-potency active pharmaceutical ingredient (HPAPI).[1]

  • Respiratory: N95 minimum; P100/HEPA respirator recommended if handling open powder outside a fume hood.

  • Dermal: Double nitrile gloves (0.11 mm min thickness).

  • Ocular: Chemical splash goggles.

  • Engineering: All transfers must occur inside a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

Disposal Workflows

Scenario A: Licensed Research Facility (Reverse Distribution)

Best for: Labs with DEA registrations or expired standards.

  • Inventory: Weigh the remaining container. Record the mass in the "Disposed/Used" column of your logbook.

  • Sealing: Place the original container into a tamper-evident bag.

  • Transfer: Contact a licensed Reverse Distributor . Do not ship without their specific DEA Form 222 or equivalent authorization.

  • Documentation: Keep the destruction certificate provided by the distributor for 2-5 years (depending on local laws).

Scenario B: On-Site Chemical Destruction (Small Scale R&D)

Best for: Non-regulated synthesis waste or if Reverse Distribution is unavailable.[1] Verify local laws first. This method achieves "non-retrievability" via chemical oxidation.[1]

Reagents Required:

  • Potassium Permanganate (KMnO₄) solution (0.2 M)

  • Sulfuric Acid (H₂SO₄) (10%)

  • Activated Carbon[1][3][4]

Protocol:

  • Dissolution: Dissolve 4-BEC HCl in water (approx. 10 mg/mL).

  • Oxidation: Slowly add KMnO₄ solution until a purple color persists. The benzylic position and amine will be oxidized, breaking the cathinone scaffold.

  • Adsorption: Add activated carbon (1 g per 100 mg substance) to the solution. Stir for 30 minutes.

  • Solidification: Mix the slurry with a polymer solidifier (e.g., vermiculite or polyacrylate).

  • Disposal: Label as "Deactivated Halogenated Organic Waste" and route to high-temperature incineration.

Emergency Spill Response

Immediate Action: Evacuate the immediate area if dust is airborne.

  • Don PPE: P100 respirator, double gloves, goggles.

  • Contain: Cover spill with a damp paper towel to prevent dust generation.

  • Neutralize/Clean:

    • Wipe with 10% Bleach (Sodium Hypochlorite) to degrade the organic amine.

    • Follow with 70% Ethanol to remove residues.

    • Final wipe with water.[5]

  • Waste: Place all cleanup materials into a sealed hazardous waste bag. Label "Contaminated with 4-BEC (Toxic)".[1]

Visual Decision Workflow

DisposalProcedure Start Disposal of 4-BEC HCl CheckID Verify CAS: 135333-26-5 (Not Arginase Inhibitor) Start->CheckID IsRegulated Is it a Controlled Substance in your jurisdiction? CheckID->IsRegulated ReverseDist OPTION A: Reverse Distribution (Mandatory for DEA Registrants) IsRegulated->ReverseDist Yes (Regulated) ChemDestruct OPTION B: Chemical Destruction (Small Scale / Non-Regulated) IsRegulated->ChemDestruct No (Research Exempt) Step1_RD Inventory & Seal (Tamper-Evident Bag) ReverseDist->Step1_RD Step1_CD Dissolve in H2O ChemDestruct->Step1_CD Step2_RD Contact Licensed Reverse Distributor Step1_RD->Step2_RD Step2_CD Oxidize with KMnO4 (Break Cathinone Scaffold) Step1_CD->Step2_CD Step3_CD Adsorb on Activated Carbon Step2_CD->Step3_CD Step4_CD Solidify & Incinerate (Halogenated Waste) Step3_CD->Step4_CD

Caption: Decision tree for selecting the compliant disposal pathway based on regulatory status.

References

  • Cayman Chemical. (2024). Safety Data Sheet: 4-Bromoethcathinone (hydrochloride). Link

  • Toronto Research Chemicals (TRC). (2024). 4-BEC Hydrochloride Product Page & SDS. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). Risk assessment of new psychoactive substances: 4-Bromoethcathinone. Link

  • U.S. Drug Enforcement Administration (DEA). (2023). Disposal of Controlled Substances: Final Rule. Link

  • PubChem. (2024). Compound Summary: 1-(4-Bromophenyl)-2-(ethylamino)propan-1-one hydrochloride.[1][2] Link

Sources

Handling

High-Performance Safety Protocol: Handling 4-BEC Hydrochloride

Topic: Personal protective equipment for handling 4-BEC Hydrochloride Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Substance Identity & Critical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-BEC Hydrochloride Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Substance Identity & Critical Disambiguation
  • Chemical Name: 4-Bromoethcathinone hydrochloride (4-Bromo-N-ethylcathinone)[1]

  • Common Abbreviation: 4-BEC

  • CAS Number: 135333-26-5[1][2][3]

  • Molecular Formula: C₁₁H₁₄BrNO[1] · HCl

  • Primary Hazard Class: Synthetic Cathinone / CNS Stimulant (Structural analog to Amphetamines)[1]

⚠️ CRITICAL WARNING: Do not confuse 4-BEC (the psychoactive cathinone) with BEC (S-(2-boronoethyl)-L-cysteine), a common Arginase inhibitor.[1] These are distinct compounds with vastly different regulatory and toxicological profiles.[1] This guide addresses the cathinone derivative (4-BEC) .

Part 1: The Risk Assessment (The "Why")

As a Senior Application Scientist, I approach 4-BEC not merely as a chemical reagent, but as a High Potency Active Pharmaceutical Ingredient (HPAPI) with unknown specific toxicology. While specific LD50 data for 4-BEC is often absent from standard SDSs, its structural homology to methcathinone and 4-bromoamphetamine dictates that we apply the Precautionary Principle .[1]

We must assume the following risks:

  • Sympathomimetic Toxicity: Potential for tachycardia, hypertension, and vasoconstriction upon mucosal absorption or inhalation.[1]

  • Hygroscopic Instability: The hydrochloride salt is prone to clumping, increasing the risk of aerosolization during "chipping" or weighing.[1]

  • Regulatory Liability: As a controlled substance in many jurisdictions (e.g., UK Misuse of Drugs Act, Singapore Misuse of Drugs Act), "loss" of material due to spill or poor transfer is a legal compliance failure, not just a safety incident.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

We utilize a Redundant Barrier System . Single layers are insufficient for potent novel psychoactive substances (NPS).[1]

PPE Specifications Table
Protection ZoneEquipment StandardTechnical Specification & Rationale
Respiratory N95 (Minimum) / P100 (Recommended) Why: 4-BEC HCl is a fine crystalline powder.[1] Static charge can aerosolize particles during spatula transfer.[1] Spec: NIOSH-approved N95 for liquid handling; P100/P3 half-mask if weighing >10mg outside a glovebox.[1]
Dermal (Hands) Double Nitrile (Layered) Why: Cathinones are organic amines.[1] Latex is permeable to many organic solvents used to dissolve 4-BEC (e.g., DMSO, Methanol).Inner Layer: 4 mil Nitrile (Bright Blue/White).Outer Layer: 5-8 mil Nitrile (Dark Color) to visualize tears immediately.[1]
Ocular Chemical Splash Goggles Why: Safety glasses with side shields are insufficient for powders that can drift.[1] Goggles provide a seal against airborne particulates.[1]
Body Tyvek® Lab Coat (Closed Front) Why: Cotton retains powders.[1] Disposable Tyvek (polyethylene) prevents cross-contamination of street clothes and allows for incineration of the coat if a spill occurs.

Part 3: Operational Workflow (The "How")

This protocol utilizes a Closed-Loop Logic to minimize exposure.[1] Every time the container is opened, it must be within a captured air environment.

Phase 1: Preparation & Engineering Controls
  • Ventilation: All handling of the solid powder must occur inside a Chemical Fume Hood (face velocity 80–100 fpm) or a Class II Type A2 Biological Safety Cabinet .[1]

  • Static Control: Place an ionizing fan or anti-static strip inside the hood.[1]

    • Scientific Logic:[1][2][4] Hydrochloride salts are notoriously static-prone.[1] Neutralizing the charge prevents the powder from "jumping" off the spatula, which is the #1 cause of unknown exposure.

  • Surface Prep: Line the work area with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.[1]

Phase 2: Weighing & Solubilization (The Critical Step)

Goal: Transition 4-BEC from a hazardous solid to a contained liquid solution (e.g., in DMSO or PBS) as quickly as possible.[1]

  • The "Boat-in-Jar" Method:

    • Place your tared weigh boat inside a larger secondary glass jar.

    • Weigh the 4-BEC into the boat.

    • Immediately cap the secondary jar before removing it from the balance.

    • Result: You never transport an open weigh boat across the lab.

  • Solubilization:

    • Add solvent (DMSO/Ethanol) directly to the vial containing the powder if possible.[1]

    • Solubility Note: 4-BEC HCl is soluble in DMSO (~10 mg/ml) and PBS (~5 mg/ml).[1][3] Vortex inside the hood until fully dissolved.

    • Safety Check: Once in solution, the inhalation risk drops significantly, but dermal absorption risk (via DMSO transport) increases.[1] Maintain double gloves.[1]

Phase 3: Deactivation & Disposal

Do not wash 4-BEC waste down the sink.[1]

  • Chemical Deactivation: Treat liquid waste with a 10% Bleach (Sodium Hypochlorite) solution for 24 hours.[1] The oxidative action helps degrade the cathinone structure.

  • Solid Waste: All gloves, weigh boats, and Tyvek sleeves used must be bagged in a "Hazardous Waste" bag, sealed, and marked for Incineration .[1]

Part 4: Visualization of Safety Logic

The following diagram illustrates the "Chain of Custody" and safety barriers required for handling 4-BEC, ensuring no open exposure path exists.

G cluster_0 Storage Zone (Controlled) cluster_1 Engineering Control Zone (Fume Hood) cluster_2 Application / Waste Storage 4-BEC HCl Source (Desiccated @ -20°C) Weighing Weighing (Boat-in-Jar Method) Storage->Weighing Transport in Secondary Container Static Static Neutralization (Ionizer) Static->Weighing Active Control Solubilization Solubilization (DMSO/PBS addition) Weighing->Solubilization Immediate Dissolution Waste Incineration Stream Weighing->Waste Contaminated Consumables Experiment In Vitro/Vivo Application Solubilization->Experiment Liquid Transfer (Lower Inhalation Risk) Experiment->Waste Disposal

Caption: Operational workflow for 4-BEC HCl, emphasizing the transition from high-risk solid handling (Blue Zone) to contained liquid application (Green Path) and final incineration (Red Zone).

References

  • Cayman Chemical. (2023).[1] 4-Bromoethcathinone (hydrochloride) Product Information & Safety Data Sheet. CAS: 135333-26-5.[1][2][3]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2024).[1] Risk Assessment of New Psychoactive Substances (Cathinones).

  • Singapore Statutes Online. (2024). Misuse of Drugs Act 1973 - First Schedule (Controlled Drugs).[1] Listing of 4-Bromoethcathinone.

Sources

Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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